1-ethyl-1H-indole-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-7-9(11(13)14)8-5-3-4-6-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUTEBEOYXQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395187 | |
| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132797-91-2 | |
| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-ethyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-ethyl-1H-indole-3-carboxylic acid, a synthetic indole derivative with noteworthy biological activities. This document consolidates available data on its physical characteristics, spectral properties, synthesis, and biological significance, presenting it in a manner conducive to research and development applications.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 189.21 g/mol | [1][2][3] |
| CAS Number | 132797-91-2 | [1][2][3] |
| Appearance | Solid | [1][2] |
| Topological Polar Surface Area | 42.2 Ų (Computed) | [3] |
| XLogP3-AA | 1.8 (Computed) | [3] |
Solubility Data:
Experimental solubility data for this compound in common laboratory solvents is not extensively documented in the reviewed literature. However, based on the solubility of the parent compound, indole-3-carboxylic acid, it is expected to be soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate.
Spectral Data
Detailed experimental spectral data for this compound is limited. However, analysis of the closely related compound, 1-ethyl-1H-indole-3-carbaldehyde, provides valuable insights into the expected spectral characteristics.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group and the indole ring protons. Based on the data for 1-ethyl-1H-indole-3-carbaldehyde, the ethyl group would exhibit a quartet for the methylene protons (CH₂) adjacent to the nitrogen and a triplet for the methyl protons (CH₃). The protons on the indole ring would appear in the aromatic region.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.0 | s |
| H-4 | ~8.1 | d |
| H-5, H-6, H-7 | ~7.2-7.4 | m |
| N-CH₂ | ~4.2 | q |
| N-CH₂-CH₃ | ~1.5 | t |
| COOH | >10.0 | br s |
13C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum would show distinct signals for the carboxylic acid carbon, the carbons of the indole ring, and the ethyl group carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C=O | ~170 | | C-2 | ~130 | | C-3 | ~115 | | C-3a | ~128 | | C-4 | ~122 | | C-5 | ~121 | | C-6 | ~123 | | C-7 | ~110 | | C-7a | ~137 | | N-CH₂ | ~42 | | N-CH₂-CH₃ | ~15 |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, general methods for the synthesis of N-alkylated indole-3-carboxylic acids are well-established. A common approach involves the N-alkylation of indole-3-carboxylic acid or its ester derivative.
Representative Experimental Protocol (Hypothetical)
The following is a generalized protocol based on standard organic synthesis techniques for similar compounds:
Materials:
-
Indole-3-carboxylic acid
-
Ethyl iodide
-
Potassium carbonate (or another suitable base)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (for workup)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of indole-3-carboxylic acid in DMF, add a suitable base such as potassium carbonate.
-
Stir the mixture at room temperature for a designated period to allow for deprotonation of the indole nitrogen.
-
Add ethyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with hydrochloric acid to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound.
Biological Activity and Potential Applications
This compound has demonstrated notable biological activity, particularly as an antifungal agent.[5] This positions the compound as a molecule of interest for the development of new therapeutic agents. Additionally, indole-3-carboxylic acid derivatives are being explored for their potential as herbicides.
Antifungal Activity
The primary reported biological activity of this compound is its antifungal properties. The proposed mechanism of action involves the disruption of the fungal cell membrane through interaction with ergosterol, a vital sterol in fungi that is absent in mammals.[5] This targeted action suggests a favorable therapeutic window with potentially low toxicity to host cells.
Herbicide Development
Derivatives of indole-3-carboxylic acid are being investigated as potential herbicides. These compounds can act as auxin mimics, interfering with the normal growth regulation of plants.
Signaling Pathway and Mechanism of Action
The antifungal activity of this compound is believed to stem from its interaction with the ergosterol biosynthesis pathway in fungi. Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][7][8] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.
Below is a simplified diagram illustrating the proposed mechanism of action.
Caption: Proposed antifungal mechanism of this compound.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a synthetic compound with significant potential in the fields of medicine and agriculture due to its antifungal and potential herbicidal activities. While a comprehensive set of experimental data for its physical and spectral properties is still emerging, the available information, combined with data from related compounds, provides a solid foundation for further research. The targeted mechanism of its antifungal action makes it a compelling candidate for the development of novel therapeutic agents. Future studies should focus on elucidating its precise physical properties, detailed spectral characterization, and further exploration of its biological activities and mechanisms of action.
References
- 1. spectrabase.com [spectrabase.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C11H11NO2 | CID 3697160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Potential Mechanisms of Action for 1-Ethyl-1H-indole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed mechanistic studies specifically elucidating the mode of action for 1-ethyl-1H-indole-3-carboxylic acid are limited in publicly available scientific literature. This guide, therefore, presents potential mechanisms of action based on the established biological activities of the broader indole-3-carboxylic acid chemical scaffold and its derivatives. The presented data and protocols are representative of the methodologies used for analogous compounds and should be adapted and validated for this compound.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide array of biological activities. This compound, a synthetic derivative, has been noted for its potential as a bioactive compound. Based on the activities of structurally related molecules, two primary mechanisms of action are plausible for this compound: antifungal activity through disruption of the fungal cell membrane and auxin mimicry leading to herbicidal effects. This document provides an in-depth exploration of these potential mechanisms, supported by representative data and experimental methodologies.
Antifungal Activity: Disruption of Fungal Ergosterol Homeostasis
One of the most cited potential applications for indole derivatives is in the development of novel antifungal agents. The proposed mechanism for some of these compounds, including potentially this compound, involves the disruption of the fungal cell membrane's integrity by targeting ergosterol, a sterol unique to fungi and essential for their membrane structure and function.
Proposed Signaling Pathway and Mechanism
The antifungal action is hypothesized to occur via one of two primary routes: direct binding to ergosterol, leading to the formation of pores and subsequent leakage of cellular contents, or the inhibition of enzymes in the ergosterol biosynthesis pathway, which depletes ergosterol from the membrane and leads to the accumulation of toxic sterol intermediates.
Spectroscopic Profile of 1-ethyl-1H-indole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1-ethyl-1H-indole-3-carboxylic acid (C₁₁H₁₁NO₂), a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive set of predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from documented spectra of closely related molecules, including 1-ethyl-1H-indole-3-carbaldehyde, indole-3-carboxylic acid, and 1-ethyl-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | br s | 1H | COOH |
| ~8.1 - 8.2 | d | 1H | H-4 |
| ~7.8 - 7.9 | s | 1H | H-2 |
| ~7.2 - 7.4 | m | 2H | H-5, H-6 |
| ~7.1 - 7.2 | d | 1H | H-7 |
| 4.2 - 4.3 | q | 2H | N-CH₂CH₃ |
| 1.4 - 1.5 | t | 3H | N-CH₂CH₃ |
Predicted based on data for 1-ethyl-1H-indole-3-carbaldehyde and indole-3-carboxylic acid.[1]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | COOH |
| ~137 | C-7a |
| ~130 | C-2 |
| ~125 | C-3a |
| ~122 | C-6 |
| ~121 | C-5 |
| ~120 | C-4 |
| ~110 | C-3 |
| ~109 | C-7 |
| ~41 | N-CH₂CH₃ |
| ~15 | N-CH₂CH₃ |
Predicted based on data for 1-ethyl-1H-indole-3-carbaldehyde and indole-3-carboxylic acid.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~2975, ~2870 | Medium | C-H stretch (aliphatic) |
| ~1680 - 1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1210 - 1320 | Medium | C-O stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Predicted based on general characteristic frequencies for carboxylic acids.[2][3]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 189 | High | [M]⁺ (Molecular Ion) |
| 172 | Moderate | [M - OH]⁺ |
| 144 | High | [M - COOH]⁺ |
| 130 | Moderate | [M - COOH - CH₂]⁺ |
| 116 | Moderate | [Indole]⁺ fragment |
Predicted based on the fragmentation patterns of related indole derivatives.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed workflow for NMR analysis is presented below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The workflow for solid-state FT-IR analysis is illustrated below.
Electron Ionization Mass Spectrometry (EI-MS)
The general workflow for obtaining an electron ionization mass spectrum is depicted below.
Conclusion
This technical guide provides a foundational spectroscopic dataset for this compound, compiled from the analysis of closely related structures. The tabulated data and detailed experimental workflows offer a robust starting point for researchers engaged in the synthesis, characterization, and application of this indole derivative. It is recommended that experimental data, once obtained, be compared against these predictions to confirm the identity and purity of the synthesized compound.
References
Unraveling the Structural Landscape of 1-Ethyl-1H-indole-3-carboxylic Acid and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-indole-3-carboxylic acid, a derivative of the versatile indole scaffold, holds interest within the scientific community, particularly for its potential biological activities. Understanding the three-dimensional arrangement of atoms in its solid state is crucial for elucidating structure-activity relationships, guiding rational drug design, and ensuring robust characterization of this compound. This technical guide provides a comprehensive overview of the available structural information.
While a definitive crystal structure for this compound is not publicly available in the primary crystallographic databases as of the latest search, this guide presents its known physicochemical properties. Furthermore, to provide valuable structural insights for researchers in this area, a detailed analysis of the crystal structure of a closely related analog, ethyl 1-acetyl-1H-indole-3-carboxylate , is presented. This includes its crystallographic data and the experimental protocols for its determination, offering a significant reference point for understanding the molecular architecture of similar indole derivatives.
Physicochemical Properties of this compound
While the crystal structure remains elusive, key physicochemical properties have been computed and are summarized in the table below. This data is essential for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 189.21 g/mol | PubChem[1] |
| CAS Number | 132797-91-2 | PubChem[1] |
| IUPAC Name | 1-ethylindole-3-carboxylic acid | PubChem[1] |
| Computed XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Crystal Structure of a Close Analog: Ethyl 1-acetyl-1H-indole-3-carboxylate
The crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate (C₁₃H₁₃NO₃) provides a valuable proxy for understanding the solid-state conformation of N-substituted indole-3-carboxylic acid derivatives. The crystallographic data for this analog is detailed below.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.24 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.519(1) Åb = 8.479(1) Åc = 10.187(2) Å |
| Unit Cell Angles | α = 97.38(1)°β = 95.78(2)°γ = 114.28(1)° |
| Unit Cell Volume | 578.58(15) ų |
| Z (molecules per unit cell) | 2 |
| Radiation Type | Mo Kα |
| Temperature | 296 K |
Data sourced from a study on the synthesis and crystallographic analysis of ethyl 1-acetyl-1H-indole-3-carboxylate.
Experimental Protocols
The methodologies employed in the synthesis and structural determination of the analog ethyl 1-acetyl-1H-indole-3-carboxylate are detailed below, providing a reproducible framework for researchers.
Synthesis of Ethyl 1-acetyl-1H-indole-3-carboxylate
The synthesis of the title compound was achieved through the acetylation of ethyl 1H-indole-3-carboxylate. The following protocol was reported:
-
A mixture of 0.37 g (1.97 mmol) of ethyl 1H-indole-3-carboxylate, 1.1 g (5.9 mmol) of 2-acetamido-3-ethoxy-3-oxopropanoic acid, and 4.54 ml of pyridine was prepared.
-
To this mixture, 1.6 ml of acetic anhydride was added at 288 K (15 °C) over a period of 15 minutes.
-
The reaction mixture, which turned yellow, was then stirred at 333 K (60 °C) for 3 hours.
-
The resulting solution was extracted with ethyl acetate (2 x 20 ml).
-
The combined organic layers were dried using anhydrous Na₂SO₄.
-
The solvent was removed under reduced pressure to yield 0.4 g (99%) of 1H-indole-3-carboxylic acid-N-acetyl ethyl ester.
-
Crystals suitable for X-ray structural analysis were obtained by recrystallization from ethanol in a refrigerator.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate followed a standard workflow for single-crystal X-ray diffraction.
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit antifungal activity.[2] The proposed mechanism of action involves the disruption of the fungal cell membrane through binding to ergosterol, a vital component of the membrane.[2] This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
While the definitive crystal structure of this compound is yet to be reported in public databases, this guide provides essential physicochemical data and a detailed examination of the crystal structure of a close analog, ethyl 1-acetyl-1H-indole-3-carboxylate. The provided experimental protocols for synthesis and crystallographic analysis serve as a practical reference for researchers. The elucidation of the antifungal properties of the title compound, coupled with the structural insights from its analog, offers a solid foundation for future research in the development of novel indole-based therapeutic agents. Further studies to determine the crystal structure of this compound are warranted to deepen our understanding of its structure-function relationship.
References
Solubility Profile of 1-ethyl-1H-indole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1-ethyl-1H-indole-3-carboxylic acid in various solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document leverages available data for structurally related indole derivatives, namely indole-3-carboxylic acid and indole-3-carboxaldehyde, to provide a qualitative and estimated quantitative solubility profile. This guide also outlines a detailed, standardized experimental protocol for determining the precise solubility of this compound, which is crucial for applications in drug discovery and development, formulation science, and chemical process design.
Introduction
This compound is a derivative of indole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and material science. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility of this compound in different solvent systems is therefore a fundamental requirement for its development and application. This guide aims to provide a foundational understanding of its likely solubility characteristics and a practical framework for its experimental determination.
Estimated Solubility of this compound
The following table summarizes the available solubility data for these related compounds, which can be used as a surrogate for estimating the solubility of this compound.
| Solvent | Compound | Solubility | Temperature (°C) | Notes |
| 95% Ethanol | Indole-3-carboxylic acid | 50 mg/mL[1] | Not Specified | Soluble |
| Methanol | Indole-3-carboxylic acid | Soluble[1] | Not Specified | Qualitative data |
| Dimethyl Sulfoxide (DMSO) | Indole-3-carboxaldehyde | ~30 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | Indole-3-carboxaldehyde | ~30 mg/mL | Not Specified | |
| Boiling Water | Indole-3-carboxylic acid | Insoluble[1] | 100 | Qualitative data |
| Benzene | Indole-3-carboxylic acid | Insoluble[1] | Not Specified | Qualitative data |
| Petroleum Ether | Indole-3-carboxylic acid | Insoluble[1] | Not Specified | Qualitative data |
Disclaimer: The data presented in this table is for structurally related compounds and should be used as an estimation only. Experimental verification of the solubility of this compound is highly recommended.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Ensure that there is undissolved solid remaining at the bottom of each vial to confirm that the solution is saturated.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker bath.
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Isothermal Shake-Flask Solubility Workflow.
Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these logical relationships.
Caption: Key Factors Affecting Solubility.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides a robust starting point for researchers and drug development professionals. By leveraging data from structurally similar compounds, a qualitative and estimated solubility profile has been established. More importantly, a detailed and standardized experimental protocol has been provided to enable the precise determination of this critical physicochemical property. The visualizations included offer a clear understanding of the experimental workflow and the fundamental principles governing solubility. Accurate solubility data is indispensable for the successful development and application of this compound, and the methodologies outlined herein provide a clear path to obtaining this vital information.
References
discovery and history of 1-ethyl-1H-indole-3-carboxylic acid
An In-depth Technical Guide on the Discovery and History of 1-ethyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of the ubiquitous indole scaffold, holds interest within the fields of medicinal chemistry and materials science. While a singular, seminal report detailing its initial discovery is not readily apparent in a survey of scientific literature, its synthesis falls within the scope of well-established methodologies for the N-alkylation of indoles, a class of reactions with a rich history. This technical guide provides a comprehensive overview of the likely historical and modern synthetic routes to this compound, complete with detailed experimental protocols, tabulated data, and visualizations of the underlying chemical logic.
Introduction and Historical Context
The indole ring system is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of synthetic methods to functionalize the indole core has been a central theme in organic chemistry for over a century. The N-alkylation of indoles, in particular, is a crucial transformation for modulating the biological activity and physicochemical properties of indole-containing molecules.
While the specific date of the first synthesis of this compound is not prominently documented, the chemical principles underlying its formation are rooted in classic organic reactions. General methods for the N-alkylation of indoles were being developed and patented as early as the mid-20th century. For instance, a 1958 patent outlines a process for the N-alkylation of various indole derivatives. This suggests that the synthesis of this compound would have been a feasible endeavor for chemists of that era.
The primary challenge in the synthesis of this compound lies in the selective N-ethylation of the indole-3-carboxylic acid starting material. The presence of the acidic carboxylic acid group necessitates careful selection of reaction conditions to avoid unwanted side reactions.
Plausible Synthetic Pathways
Two primary retrosynthetic disconnections can be envisioned for the preparation of this compound:
-
Route A: N-ethylation of indole-3-carboxylic acid or its corresponding ester.
-
Route B: Construction of the indole ring from an N-ethylated precursor.
Historically, Route A would have been the more common and direct approach.
Route A: N-Alkylation of an Indole-3-Carboxylic Acid Derivative
This is the most logical and likely historical route to the target compound. It involves the reaction of an indole-3-carboxylate ester with an ethylating agent, followed by hydrolysis of the ester to yield the desired carboxylic acid. The use of the ester protects the carboxylic acid functionality during the N-alkylation step.
Caption: General workflow for the synthesis of this compound via N-alkylation.
This protocol is a representative procedure based on established methods for N-alkylation of indole esters.
Step 1: N-Ethylation of Ethyl Indole-3-carboxylate
-
Materials:
-
Ethyl indole-3-carboxylate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Ethyl iodide (EtI) or Diethyl sulfate ((Et)₂SO₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of ethyl indole-3-carboxylate (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-ethyl-1H-indole-3-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Crude ethyl 1-ethyl-1H-indole-3-carboxylate
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 2 M)
-
Deionized water
-
-
Procedure:
-
Dissolve the crude ethyl 1-ethyl-1H-indole-3-carboxylate in ethanol.
-
Add the aqueous sodium hydroxide solution and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with hydrochloric acid at 0 °C.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to afford this compound.
-
| Parameter | Value |
| Starting Material | Ethyl indole-3-carboxylate |
| Reagents | NaH, EtI |
| Yield (N-Ethylation) | 85-95% |
| Reagents (Hydrolysis) | NaOH, HCl |
| Yield (Hydrolysis) | 90-98% |
| Overall Yield | 76-93% |
| Melting Point | Not consistently reported |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
Route B: Fischer Indole Synthesis
A plausible, though less direct, alternative involves the Fischer indole synthesis. This classic reaction would involve the condensation of N-ethylphenylhydrazine with pyruvic acid or a pyruvate ester, followed by cyclization under acidic conditions.
Caption: Fischer indole synthesis pathway for this compound.
This protocol is a generalized procedure for the Fischer indole synthesis of indole-3-carboxylic acids.
-
Materials:
-
N-ethylphenylhydrazine
-
Pyruvic acid
-
Glacial acetic acid or a mixture of sulfuric acid in ethanol
-
Deionized water
-
-
Procedure:
-
Dissolve N-ethylphenylhydrazine (1 equivalent) and pyruvic acid (1.1 equivalents) in glacial acetic acid.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
| Parameter | Value |
| Starting Materials | N-ethylphenylhydrazine, Pyruvic acid |
| Catalyst | Acetic acid or H₂SO₄ |
| Yield | 40-60% |
| Purity | Often requires purification by recrystallization or chromatography |
Modern Synthetic Approaches
More contemporary methods for N-alkylation often employ milder and more efficient conditions. These can include phase-transfer catalysis, the use of alternative bases such as cesium carbonate, and copper-catalyzed N-alkylation reactions. These methods offer advantages in terms of substrate scope, reaction times, and yields.
Characterization Data
The identity and purity of this compound are typically confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the indole ring, and a carboxylic acid proton. |
| ¹³C NMR | Resonances for the ethyl carbons, the indole ring carbons, and the carboxylic acid carbonyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (189.0789 m/z for [M+H]⁺). |
| Infrared (IR) Spectroscopy | Characteristic absorptions for the C=O stretch of the carboxylic acid and N-H stretching (if any unreacted starting material is present). |
Conclusion
While the precise historical moment of the discovery of this compound remains to be pinpointed from readily available literature, its synthesis is firmly grounded in the foundational principles of indole chemistry. The N-alkylation of an indole-3-carboxylate ester followed by hydrolysis represents the most probable and efficient historical and contemporary synthetic route. The alternative Fischer indole synthesis provides another viable, albeit potentially lower-yielding, pathway. The continued interest in indole derivatives ensures that the synthesis and study of compounds like this compound will remain a relevant area of research for the foreseeable future.
An In-depth Technical Guide to the Potential Therapeutic Targets of the Indole-3-Carboxylic Acid Scaffold
Disclaimer: Publicly available scientific literature contains limited specific data regarding the therapeutic targets of 1-ethyl-1H-indole-3-carboxylic acid. This guide therefore focuses on the demonstrated therapeutic potential of the broader indole-3-carboxylic acid chemical scaffold, for which experimental data exists, to provide relevant insights for researchers, scientists, and drug development professionals.
Introduction
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties allow it to interact with a wide array of biological targets. While the specific biological activity of this compound is not extensively documented, recent research has highlighted the potential of the parent indole-3-carboxylic acid backbone in developing potent and selective antagonists for clinically relevant targets. This guide synthesizes the available information, focusing on the most promising therapeutic applications.
Potential Therapeutic Target: Angiotensin II Receptor Type 1 (AT1)
The most clearly defined therapeutic target for derivatives of the indole-3-carboxylic acid scaffold is the Angiotensin II Receptor Type 1 (AT1). The AT1 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in the renin-angiotensin system (RAS), a primary regulator of blood pressure and cardiovascular homeostasis.[1][2]
Mechanism of Action: Antagonism of the AT1 receptor by indole-3-carboxylic acid derivatives blocks the binding of the endogenous peptide Angiotensin II. This action inhibits vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure.[2][3] Consequently, these compounds are investigated as potential treatments for hypertension.
Upon activation by Angiotensin II, the AT1 receptor initiates a complex signaling cascade, primarily through Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in physiological responses like vascular smooth muscle contraction. Antagonists based on the indole-3-carboxylic acid scaffold prevent the initiation of this cascade.[1][4][5][6]
While specific binding affinities for this compound are unavailable, studies on related indole derivatives demonstrate the high potency achievable with this scaffold. The data below are representative examples from the literature for potent indole-based AT1 antagonists.[3][7]
| Compound Class | Target | Assay Type | Result |
| N-acylated indole derivative | AT1 Receptor | Radioligand Binding | IC50 = 0.8 nM[7] |
| Novel Indole-3-Carboxylic Acids | AT1 Receptor | Radioligand Binding | "High nanomolar affinity"[3][7] |
| Novel Indole-3-Carboxylic Acids | - | In vivo (Spontaneously Hypertensive Rats) | Max. blood pressure decrease of 48 mm Hg (10 mg/kg, oral administration)[3][7] |
Experimental Protocols
The following sections detail standardized, representative methodologies for the key experiments used to characterize AT1 receptor antagonists.
Radioligand Binding Assay for AT1 Receptor
This in vitro assay is used to determine the binding affinity of a test compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.[6][8][9][10][11]
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat liver) or cells expressing the human AT1 receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[6]
-
Perform differential centrifugation to isolate the membrane fraction. Typically, a low-speed spin (1,000 x g) removes nuclei, followed by a high-speed spin (40,000 x g) to pellet the membranes.[6]
-
Wash the membrane pellet and resuspend it in an assay buffer. Determine protein concentration (e.g., via Bradford assay) and store at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition binding.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [¹²⁵I]Sar1,Ile8-Angiotensin II), and the membrane suspension.
-
Non-specific Binding: Add a high concentration of an unlabeled AT1 antagonist (e.g., 1 µM Losartan), the radioligand, and the membrane suspension.
-
Competition Binding: Add serial dilutions of the indole test compound, the radioligand, and the membrane suspension.
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[11]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of specific radioligand binding.
-
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This in vivo experiment assesses the antihypertensive effect of a test compound in a well-established animal model of human essential hypertension.[12]
-
Animal Model:
-
Use adult Spontaneously Hypertensive Rats (SHR), which genetically develop hypertension.[12]
-
Allow animals to acclimate for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test compound or vehicle control orally (p.o.) via gavage. Doses are typically determined from prior dose-ranging studies. For example, a 10 mg/kg dose was used for novel indole-3-carboxylic acid derivatives.[3]
-
-
Blood Pressure Measurement (Non-Invasive Tail-Cuff Method):
-
Place the conscious rat in a restrainer to limit movement.[12]
-
The tail is passed through an inflatable cuff and a sensor (plethysmograph or photodiode).
-
Gently warm the tail to 32-34°C to dilate the artery and improve signal detection.[12]
-
The cuff is automatically inflated and deflated. The system records the pressure at which the pulse disappears (systolic pressure) and reappears.
-
Measure blood pressure at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the magnitude and duration of the antihypertensive effect.[3]
-
-
Data Analysis:
-
Calculate the change in systolic blood pressure from the baseline (pre-dose) measurement for each animal.
-
Compare the blood pressure reduction in the treated group to the vehicle control group using appropriate statistical tests (e.g., ANOVA or t-test).
-
Conclusion
While direct therapeutic targets for this compound remain to be elucidated, the indole-3-carboxylic acid scaffold shows significant promise, particularly in the development of potent Angiotensin II Receptor Type 1 (AT1) antagonists for the treatment of hypertension. The high affinity demonstrated by derivatives highlights the potential of this chemical class. Further structure-activity relationship (SAR) studies on N-1 substituted analogs, such as the 1-ethyl variant, are warranted to explore their therapeutic efficacy and selectivity. The experimental protocols outlined in this guide provide a standard framework for such future investigations.
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Hypertension model in rats - Enamine [enamine.net]
An In-depth Technical Guide to the Derivatives of 1-ethyl-1H-indole-3-carboxylic Acid and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of derivatives of 1-ethyl-1H-indole-3-carboxylic acid. The indole core is a prominent scaffold in numerous biologically active compounds, and N-alkylation, particularly with an ethyl group, can significantly modulate the pharmacological profile. This document collates quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Herbicidal Activity
Derivatives of this compound have been investigated for their potential as herbicides, acting as antagonists of the auxin receptor protein TIR1. The auxin signaling pathway is crucial for plant growth and development, making it an attractive target for the development of novel herbicides.
Quantitative Herbicidal Activity Data
The following table summarizes the herbicidal activity of selected this compound derivatives against dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli).
| Compound ID | Structure | Concentration (mg/L) | Inhibition of Rape Root (%) | Inhibition of Barnyard Grass Root (%) |
| 10d | α-(4-fluorophenoxy) substituted | 100 | 96 | Not Reported |
| 10 | 92 | Not Reported | ||
| 10h | α-(2,4-dichlorophenoxy) substituted | 100 | 95 | Not Reported |
| 10 | 93 | Not Reported |
Experimental Protocols
Synthesis of 3,3-bis(1-ethyl-1H-indol-3-yl)propanoic acid (a key intermediate):
-
Ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate is synthesized as a pale-yellow solid.
-
The ester is then deprotected in the presence of a 30% sodium hydroxide aqueous solution to yield the target carboxylic acid.
-
The final product is purified and characterized using NMR and mass spectrometry.[1][2]
Petri Dish Herbicidal Activity Assay:
-
Seeds of B. napus and E. crus-galli are surface-sterilized.
-
The test compounds are dissolved in a suitable solvent and added to a molten agar medium at the desired concentrations.
-
The agar medium containing the test compound is poured into Petri dishes.
-
Once the medium solidifies, a specific number of sterilized seeds are placed on the agar surface.
-
The Petri dishes are sealed and incubated in a growth chamber under controlled conditions (temperature, light, and humidity).
-
After a set period, the root and shoot lengths of the seedlings are measured.
-
The percentage of inhibition is calculated by comparing the growth in the presence of the test compound to that of a control group (containing only the solvent).[3][4][5]
Signaling Pathway
Antiviral Activity
Certain derivatives of indole-3-carboxylic acid have demonstrated promising antiviral properties, particularly against Hepatitis C Virus (HCV) and SARS-CoV-2.
Quantitative Antiviral Data
| Compound Class | Virus | Assay | EC50 / IC50 | Selectivity Index (SI) |
| Ethyl 1H-indole-3-carboxylates | HCV | Replicon Assay | >10 µM (for entry) | >10 |
| >16.7 µM (for replication) | >16.7 | |||
| 6-bromo-5-methoxy-1-methyl...indole | SARS-CoV-2 | In vitro replication | 1.06 µg/mL | 78.6 |
Experimental Protocols
HCV Replicon Assay:
-
Huh-7.5 cells, which are human hepatoma cells permissive for HCV replication, are cultured.
-
These cells are transfected with a subgenomic HCV replicon RNA that often contains a reporter gene like luciferase.
-
The cells are then treated with various concentrations of the test compounds.
-
After an incubation period (e.g., 72 hours), the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
The EC50 value, the concentration at which the compound inhibits 50% of viral replication, is calculated.
-
A parallel cytotoxicity assay (e.g., MTT assay) is performed on the same cells to determine the CC50 (50% cytotoxic concentration).
-
The Selectivity Index (SI) is calculated as CC50/EC50, with a higher SI indicating a better safety profile.[6][7][8][9]
In Vitro SARS-CoV-2 Antiviral Assay:
-
Vero E6 cells (or another susceptible cell line) are seeded in multi-well plates.
-
The cells are infected with a known titer of SARS-CoV-2.
-
Immediately after infection, the cells are treated with serial dilutions of the test compounds.
-
After a defined incubation period, the viral yield is quantified using methods such as plaque assays or RT-qPCR for viral RNA.
-
The IC50 value, the concentration that inhibits 50% of the viral replication, is determined.[6][10]
Signaling Pathway
Anticancer Activity
The indole scaffold is a common feature in many anticancer agents. Derivatives of indole-3-carboxylic acid have been evaluated for their cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Data
| Compound | Cell Line | Assay | IC50 / EC50 |
| Indole-3-carboxylic acid | A549 (Human Lung Cancer) | Cytotoxicity Assay | 4.6 µg/mL |
| MCF-7 (Human Breast Cancer) | Cytotoxicity Assay | 12.9 µg/mL | |
| Substituted benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7 | MTT Assay | 0.57 µM |
| HCT116 (Colon Cancer) | MTT Assay | 1.95 µM | |
| A549 | MTT Assay | 3.49 µM |
Experimental Protocols
MTT Cytotoxicity Assay:
-
Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[11][12][13][14]
Antihypertensive Activity
Derivatives of indole-3-carboxylic acid have been designed as antagonists of the angiotensin II type 1 (AT1) receptor, a key player in the regulation of blood pressure.
Quantitative Antihypertensive Data
| Compound Class | Target | Assay | Affinity | In Vivo Effect |
| Novel indole-3-carboxylic acid derivatives | Angiotensin II Receptor (AT1 subtype) | Radioligand Binding Assay | High nanomolar affinity (comparable to Losartan) | Significant blood pressure reduction in spontaneously hypertensive rats (up to 48 mm Hg decrease with 10 mg/kg oral administration) |
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor:
-
Membrane preparations from cells or tissues expressing the AT1 receptor are prepared.
-
The membranes are incubated with a radiolabeled ligand for the AT1 receptor (e.g., [125I]-angiotensin II) and various concentrations of the unlabeled test compounds.
-
The incubation is carried out until equilibrium is reached.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, which represents the bound ligand, is measured using a scintillation counter.
-
The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is calculated. This is then used to determine the binding affinity (Ki).[15][16][17][18][19]
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs):
-
Adult SHRs, a genetic model of hypertension, are used.
-
The test compounds are administered orally at various doses.
-
Blood pressure is measured at different time points after administration using a non-invasive tail-cuff method or via telemetry.
-
The change in blood pressure is compared to that of a vehicle-treated control group and a group treated with a standard antihypertensive drug (e.g., Losartan).[20][21][22][23]
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. hcvguidelines.org [hcvguidelines.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.8. Antihypertensive Effect In Vivo [bio-protocol.org]
- 23. Hypertension model in rats - Enamine [enamine.net]
Methodological & Application
Application Notes and Protocols for 1-ethyl-1H-indole-3-carboxylic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-ethyl-1H-indole-3-carboxylic acid is a synthetic indole derivative with potential biological activities.[1] While specific detailed protocols for its use in cell culture are not extensively documented in publicly available literature, this document provides a comprehensive guide for researchers to effectively design and execute cell-based assays with this compound. The protocols outlined below are based on general principles for testing novel compounds in cell culture and draw upon the known biological activities of related indole-containing molecules, such as indole-3-carboxylic acid and indole-3-carbinol, which have demonstrated roles in cancer, inflammation, and other cellular processes.[2][3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for proper handling, storage, and preparation of stock solutions.
| Property | Value | Reference |
| CAS Number | 132797-91-2 | [1][6][7] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][6][7] |
| Molecular Weight | 189.21 g/mol | [1][6][7] |
| IUPAC Name | 1-ethylindole-3-carboxylic acid | [6] |
| Physical Description | Solid (form may vary) | |
| Solubility | Solubility in aqueous buffers and cell culture media should be empirically determined. It is advisable to first dissolve the compound in a solvent such as DMSO. |
General Handling and Storage
-
Storage: Store the solid compound at room temperature or as recommended by the supplier, protected from light and moisture.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a stock solution and subsequent working solutions for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (specific to the cell line being used)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh a small amount of this compound powder (e.g., 1.89 mg for 1 mL of a 10 mM solution).
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept constant across all treatments (including the vehicle control) and is at a non-toxic level (typically ≤ 0.1%).
-
Experimental Workflow for Compound Preparation
References
- 1. This compound | 132797-91-2 | HFA79791 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-carbinol and diindolylmethane induce apoptosis of human cervical cancer cells and in murine HPV16-transgenic preneoplastic cervical epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H11NO2 | CID 3697160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Application Notes and Protocols for 1-ethyl-1H-indole-3-carboxylic acid as a Plant Growth Regulator
Affiliation: Google Research
Abstract
These application notes provide a comprehensive overview of the potential use of 1-ethyl-1H-indole-3-carboxylic acid as a plant growth regulator. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation and application of novel auxin-like compounds. Included are a summary of its potential biological effects, detailed experimental protocols for its assessment, and representative data presented in tabular format. Additionally, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of its mechanism and application.
Introduction
Indole derivatives are a prominent class of compounds that play crucial roles in plant growth and development. The most well-known of these is Indole-3-acetic acid (IAA), a naturally occurring auxin that governs numerous physiological processes, including cell elongation, division, and differentiation. Synthetic indole derivatives are widely explored for their potential as plant growth regulators and herbicides. This compound is a synthetic indole derivative with structural similarities to IAA, suggesting its potential to exhibit auxin-like activity. This document outlines the theoretical framework and practical protocols for investigating its efficacy as a plant growth regulator. While extensive research on this specific compound is emerging, the protocols provided are based on established methods for evaluating auxin-like substances.
Potential Biological Effects and Mechanism of Action
Based on its structural analogy to Indole-3-acetic acid (IAA), this compound is hypothesized to function as an auxin mimic. The proposed mechanism of action involves its interaction with auxin signaling pathways. This includes binding to auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein, which subsequently leads to the degradation of Aux/IAA transcriptional repressors and the activation of auxin-responsive genes.
Potential Effects:
-
Root Elongation and Development: Promotes the formation of lateral and adventitious roots.
-
Cell Elongation: Stimulates cell elongation in shoots and coleoptiles.
-
Callus Induction and Growth: Can be used in plant tissue culture to induce callus formation from explants.
-
Apical Dominance: May influence the growth of axillary buds.
-
Fruit Development: Potential to influence fruit set and growth.
A simplified diagram of the proposed auxin signaling pathway is presented below.
Caption: Proposed Auxin Signaling Pathway for this compound.
Experimental Protocols
The following protocols are adapted from standard methods for assessing the activity of auxin-like plant growth regulators.
Preparation of Stock Solutions
A standard protocol for preparing a 1 mg/mL stock solution of a plant growth regulator is as follows.[1][2]
-
Weighing: Accurately weigh 100 mg of this compound.
-
Dissolving: Transfer the powder to a 100 mL volumetric flask. Add 2-5 mL of a suitable solvent (e.g., ethanol or DMSO) to dissolve the compound completely.
-
Dilution: Once dissolved, bring the volume up to 100 mL with sterile deionized water. Stir continuously while adding water to prevent precipitation.[1]
-
Sterilization and Storage: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container. Store the stock solution at 4°C in the dark.
Seed Sterilization and Germination
-
Surface Sterilization: Select healthy seeds of the model plant (e.g., Arabidopsis thaliana or lettuce). Immerse the seeds in 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution containing a drop of Tween-20.
-
Rinsing: Rinse the seeds 3-5 times with sterile deionized water to remove any residual bleach.
-
Plating: Plate the sterilized seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar.
-
Stratification and Germination: Store the plates at 4°C for 2-3 days (stratification) to synchronize germination. Then, transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
Root Elongation Bioassay
This assay is used to determine the effect of the compound on primary root growth.
-
Prepare Treatment Media: Prepare MS agar plates supplemented with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). The compound should be added from the sterile stock solution to the molten MS medium after autoclaving and cooling to approximately 50°C.
-
Transfer Seedlings: After 4-5 days of germination on standard MS plates, transfer seedlings with comparable root lengths to the treatment plates.
-
Incubation: Place the plates vertically in the growth chamber to allow for gravitropic root growth.
-
Data Collection: After 5-7 days of growth on the treatment plates, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).
Callus Induction Bioassay
This assay assesses the ability of the compound to induce cell division and differentiation.
-
Explant Preparation: Use sterile seedlings (e.g., tobacco or Arabidopsis) grown in vitro. Excise small sections (explants) from the cotyledons or hypocotyls.
-
Prepare Culture Media: Prepare MS medium supplemented with a cytokinin (e.g., 0.5 mg/L kinetin) and varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5 mg/L).
-
Culture Initiation: Place the explants on the prepared culture media.
-
Incubation: Incubate the plates in a growth chamber under a 16-hour light/8-hour dark cycle at 25°C.
-
Data Collection: After 3-4 weeks, record the percentage of explants forming callus and the fresh weight of the callus.
The general workflow for these bioassays is depicted below.
Caption: General experimental workflow for bioassays.
Representative Data
The following tables present hypothetical data from the described bioassays to illustrate the potential effects of this compound.
Table 1: Effect of this compound on Primary Root Elongation in Arabidopsis thaliana
| Concentration (µM) | Average Primary Root Length (mm) ± SD (n=30) | Percent Inhibition (-) / Promotion (+) |
| 0 (Control) | 25.4 ± 2.1 | 0% |
| 0.01 | 28.1 ± 2.5 | +10.6% |
| 0.1 | 22.3 ± 1.9 | -12.2% |
| 1 | 15.8 ± 1.5 | -37.8% |
| 10 | 8.2 ± 0.9 | -67.7% |
| 100 | 3.1 ± 0.5 | -87.8% |
Table 2: Effect of this compound on Callus Induction from Tobacco Leaf Explants
| Concentration (mg/L) | Callus Induction Frequency (%) | Average Callus Fresh Weight (mg) ± SD (n=20) |
| 0 (Control) | 5 | 10.2 ± 3.4 |
| 0.1 | 45 | 55.7 ± 8.9 |
| 0.5 | 80 | 152.3 ± 21.5 |
| 1.0 | 95 | 248.1 ± 35.2 |
| 2.0 | 90 | 210.6 ± 29.8 |
| 5.0 | 65 | 135.4 ± 18.7 |
Conclusion
This compound shows potential as a plant growth regulator with auxin-like properties. The provided protocols offer a standardized framework for its evaluation. The representative data suggests a dose-dependent effect, with lower concentrations potentially promoting growth and higher concentrations being inhibitory, a characteristic feature of auxins. Further research is necessary to fully elucidate its mode of action, optimal application concentrations for various plant species, and its potential for commercial application in agriculture and horticulture.
References
Application of 1-ethyl-1H-indole-3-carboxylic Acid in Herbicide Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-ethyl-1H-indole-3-carboxylic acid and its derivatives are a promising class of synthetic compounds being explored for their potential as herbicides. Structurally related to the natural plant hormone auxin (indole-3-acetic acid, IAA), these compounds act as auxin mimics.[1] At high concentrations, they disrupt normal plant growth processes, leading to phytotoxicity and eventual death of susceptible plants, particularly broadleaf weeds.[1][2] This document provides detailed application notes, experimental protocols, and data related to the use of this compound derivatives in herbicide development, with a focus on their mechanism of action as antagonists of the Transport Inhibitor Response 1 (TIR1) auxin receptor.[3][4][5]
Mechanism of Action: TIR1 Antagonism
The primary mode of action for these indole-3-carboxylic acid derivatives is the disruption of the auxin signaling pathway through interaction with the TIR1 protein.[3][4] TIR1 is an F-box protein that serves as the auxin receptor and is a key component of the SCF (SKP1-Cullin-F-box) E3 ubiquitin ligase complex.[2]
In the natural auxin signaling cascade, the binding of auxin (IAA) to TIR1 facilitates the interaction between TIR1 and Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, leading to controlled growth and development.[2]
Herbicidal indole-3-carboxylic acid derivatives, such as this compound analogues, mimic IAA and bind to the TIR1 receptor.[3][4] This binding event also promotes the interaction with Aux/IAA proteins, leading to their rapid degradation. The resulting over-activation of auxin-responsive genes causes uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death.[2] Molecular docking studies have indicated that these synthetic auxins establish strong interactions with the TIR1 protein through π–π stacking, hydrogen bonds, and hydrophobic interactions.[4][5]
Herbicidal Activity Data
The herbicidal efficacy of various this compound derivatives has been evaluated through in vitro petri dish assays against both a dicotyledonous plant (Rape, Brassica napus) and a monocotyledonous plant (Barnyard Grass, Echinochloa crus-galli). The data is presented as percentage inhibition of root and shoot growth at specific concentrations.[5][6]
| Compound | Concentration (mg/L) | Plant Species | Target | Inhibition Rate (%) | Reference |
| 3,3-bis(1-ethyl-1H-indol-3-yl)propanoic acid | 100 | Rape | Root | 96 | [5][6] |
| 10 | Rape | Root | 92 | [5][6] | |
| 100 | Barnyard Grass | Root | 75 | [5][6] | |
| 10 | Barnyard Grass | Root | 68 | [5][6] | |
| 100 | Rape | Shoot | 85 | [5][6] | |
| 10 | Rape | Shoot | 78 | [5][6] | |
| 100 | Barnyard Grass | Shoot | 65 | [5][6] | |
| 10 | Barnyard Grass | Shoot | 58 | [5][6] | |
| Derivative 10h (a related indole derivative) | 100 | Rape | Root | 95 | [5][6] |
| 10 | Rape | Root | 93 | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of 3,3-bis(1-ethyl-1H-indol-3-yl)propanoic acid
This protocol is adapted from the work of Wang et al. (2022) and describes the synthesis of a key herbicidal derivative.[5][7]
Materials:
-
Ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate
-
Methanol
-
Water
-
Sodium hydroxide (NaOH)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 25-mL round-bottom flask, add ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate (1 mmol).
-
Add 16 mL of a 1:1 (v/v) mixture of methanol and water.
-
Add sodium hydroxide (5 mmol, 0.2 g).
-
Stir the mixture at reflux temperature for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Acidify the solution to a pH of 3 using 2 M HCl.
-
Extract the aqueous layer three times with 25 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Protocol 2: In Vitro Herbicidal Activity Assay (Petri Dish Method)
This protocol outlines a common method for assessing the herbicidal activity of compounds on seed germination and early seedling growth.[6]
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Acetone (as a solvent)
-
Tween-80 (as a surfactant)
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Seeds of target plants (e.g., Rape and Barnyard Grass)
-
Growth chamber with controlled temperature, humidity, and light cycle
-
Positive control (e.g., a commercial auxin herbicide like 2,4-D)
-
Negative control (solvent and surfactant only)
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare the final test solutions by diluting the stock solutions with distilled water containing a small amount of Tween-80 (e.g., 0.1%) to achieve the desired concentrations (e.g., 10 mg/L and 100 mg/L).
-
Place a sheet of filter paper in each petri dish.
-
Evenly apply a specific volume (e.g., 5 mL) of the test solution, positive control, or negative control to the filter paper in each petri dish.
-
Place a set number of seeds (e.g., 20) of the target plant species onto the moistened filter paper in each dish.
-
Seal the petri dishes with parafilm to maintain humidity.
-
Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).
-
After a set period (e.g., 7-10 days), measure the root length and shoot height of the seedlings.
-
Calculate the percentage inhibition for each treatment relative to the negative control using the formula: Inhibition (%) = [1 - (Treatment Length / Control Length)] x 100
Conclusion and Future Directions
Derivatives of this compound have demonstrated significant potential as a new class of herbicides. Their mode of action as auxin mimics that antagonize the TIR1 receptor is well-supported by initial studies. The provided data indicates high efficacy, particularly against broadleaf weeds like rape.
Future research should focus on several key areas:
-
Dose-Response Studies:
-
Determining the IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values for lead compounds to allow for more precise comparisons of herbicidal potency.
-
-
In Vivo and Field Trials:
-
Moving beyond petri dish assays to greenhouse and field trials to evaluate the performance of these compounds under more realistic environmental conditions and on a broader spectrum of weed species.
-
-
Selectivity and Crop Safety:
-
Thoroughly assessing the selectivity of these compounds to ensure they effectively control weeds without causing significant damage to important crops.
-
-
Toxicology and Environmental Fate:
-
Conducting comprehensive toxicological studies to evaluate the safety of these compounds for non-target organisms and the environment. Investigating their persistence and degradation in soil and water is also crucial.
-
By addressing these research areas, the full potential of this compound derivatives as novel and effective herbicides can be realized.
References
- 1. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Utilizing 1-Ethyl-1H-indole-3-carboxylic Acid as a Precursor for Tryptophan Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities. The indole scaffold is a common motif in many pharmaceuticals, and modifications to the tryptophan structure can lead to compounds with enhanced therapeutic properties. 1-Ethyl-1H-indole-3-carboxylic acid is a versatile precursor for the synthesis of various N-ethylated tryptophan analogs. The ethyl group at the N1 position of the indole ring can alter the electronic and steric properties of the molecule, potentially leading to improved binding affinity, selectivity, and metabolic stability of the resulting drug candidates.
This document provides detailed application notes and experimental protocols for the synthesis of tryptophan analogs using this compound as a starting material. The focus is on the synthesis of 1-ethyl-tryptophan, a promising anti-cancer agent, and provides a framework for the synthesis of other related analogs.
Applications of 1-Ethyl-Tryptophan Analogs
Tryptophan analogs, particularly those with modifications on the indole nitrogen, have shown potential in various therapeutic areas. The primary application of 1-ethyl-tryptophan, as supported by current research, is in the field of oncology.
Anticancer Activity: 1-Alkyl-tryptophan analogs, including 1-ethyl-tryptophan (1-ET), have demonstrated significant anti-proliferative effects against various cancer cell lines, such as human gastric carcinoma (SGC7901) and human cervical carcinoma (HeLa) cells.[1][2] The proposed mechanism of action involves the analog being mistakenly transported into cancer cells, which have a high demand for amino acids.[1] Once inside, these analogs can disrupt normal cellular processes by:
-
Competing with natural tryptophan: This can hinder the synthesis of essential proteins required for cell growth and proliferation.
-
Altering protein structure and function: If incorporated into proteins, the analog can lead to non-functional or misfolded proteins.
-
Generating cytotoxic metabolites: The metabolism of the analog within the cancer cell could produce toxic byproducts.
The ethyl group on the indole nitrogen prevents the analog from being metabolized through the kynurenine pathway, a key pathway in tryptophan metabolism that is often dysregulated in cancer.[3][4] This metabolic stability may contribute to its enhanced anti-tumor activity.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 1-ethyl-tryptophan and its anti-proliferative activity.
Table 1: Synthesis Yields for 1-Ethyl-tryptophan from this compound (Proposed Two-Step Synthesis)
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) (Estimated) |
| 1 | Reduction of Carboxylic Acid to Aldehyde | This compound | 1-Ethyl-1H-indole-3-carboxaldehyde | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3) | THF | -78 to rt | 2-4 | 80-90 |
| 2 | Strecker Synthesis (followed by hydrolysis) | 1-Ethyl-1H-indole-3-carboxaldehyde | 1-Ethyl-tryptophan | 1. (S)-(-)-α-Methylbenzylamine, KCN, 2. HCl (aq) | Methanol | rt | 24 | 50-60 |
Table 2: Anti-proliferative Activity of 1-Ethyl-tryptophan (1-ET)
| Cell Line | Compound | Concentration (mmol/L) | Incubation Time (h) | Inhibition Rate (%) | IC50 (mmol/L) | Reference |
| Human Gastric Carcinoma (SGC7901) | 1-ET | 2 | 48 | ~50 | >2 | [1] |
| Human Cervical Carcinoma (HeLa) | 1-ET | 2 | 48 | ~60 | ~1.5 | [1] |
| Human Gastric Carcinoma (SGC7901) | 1-BT | 1 | 48 | ~70 | ~0.8 | [1] |
| Human Cervical Carcinoma (HeLa) | 1-BT | 1 | 48 | ~80 | ~0.5 | [1] |
*1-Butyl-tryptophan (1-BT) is included for comparison to show the effect of alkyl chain length.
Experimental Protocols
The following protocols describe a proposed synthetic route for 1-ethyl-tryptophan from this compound. This two-step process involves the reduction of the carboxylic acid to an aldehyde, followed by the conversion of the aldehyde to the corresponding amino acid.
Step 1: Synthesis of 1-Ethyl-1H-indole-3-carboxaldehyde
This protocol is based on the selective reduction of a carboxylic acid to an aldehyde.
Materials:
-
This compound
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in anhydrous THF.
-
Slowly add the LiAlH(Ot-Bu)3 solution to the stirred solution of the carboxylic acid via a dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at -78 °C until the pH is acidic.
-
Allow the mixture to warm to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-1H-indole-3-carboxaldehyde.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of 1-Ethyl-tryptophan from 1-Ethyl-1H-indole-3-carboxaldehyde
This protocol utilizes a Strecker amino acid synthesis followed by hydrolysis.[5]
Materials:
-
1-Ethyl-1H-indole-3-carboxaldehyde
-
(S)-(-)-α-Methylbenzylamine
-
Potassium cyanide (KCN)
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dowex 50WX8 resin (or similar ion-exchange resin)
-
Ammonium hydroxide (NH4OH)
Procedure:
-
Formation of the α-aminonitrile:
-
In a round-bottom flask, dissolve 1-ethyl-1H-indole-3-carboxaldehyde (1.0 eq) in methanol.
-
Add (S)-(-)-α-methylbenzylamine (1.1 eq) and stir the mixture at room temperature for 1 hour.
-
Add a solution of potassium cyanide (1.2 eq) in a minimum amount of water to the reaction mixture. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Hydrolysis of the α-aminonitrile:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add concentrated HCl to the residue and heat the mixture at reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution.
-
-
Purification of 1-Ethyl-tryptophan:
-
Apply the neutralized solution to a column of Dowex 50WX8 resin (H+ form).
-
Wash the column with water to remove impurities.
-
Elute the desired 1-ethyl-tryptophan from the column using a dilute ammonium hydroxide solution.
-
Combine the fractions containing the product (monitored by TLC) and concentrate under reduced pressure to obtain the purified 1-ethyl-tryptophan.
-
Mandatory Visualizations
Caption: Synthetic workflow for 1-ethyl-tryptophan.
References
- 1. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 1-alkyl-tryptophan analogs as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
Application Notes and Protocols for Testing the Antihypertensive Effects of 1-ethyl-1H-indole-3-carboxylic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive experimental framework for evaluating the antihypertensive potential of novel 1-ethyl-1H-indole-3-carboxylic acid derivatives. The protocols outlined herein cover essential in vivo, ex vivo, and in vitro assays to determine the efficacy and elucidate the mechanism of action of these compounds. Recent studies have highlighted indole derivatives as promising antihypertensive agents, with some acting as angiotensin II receptor antagonists.[1][2] This application note offers detailed methodologies to systematically investigate these properties.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized genetic model of essential hypertension in humans, making it an appropriate initial model for efficacy testing.[3][4]
Experimental Protocol: Blood Pressure Measurement by Tail-Cuff Method
This non-invasive method is suitable for repeated blood pressure measurements in conscious rats.[5][6]
Materials:
-
This compound derivative (test compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Positive control (e.g., Losartan)
-
Spontaneously Hypertensive Rats (SHR), age-matched males
-
Normotensive Wistar-Kyoto (WKY) rats (control group)
-
Rat restrainers
-
Tail-cuff blood pressure measurement system with a warming platform
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Training: For 3-5 consecutive days prior to the experiment, train the rats by placing them in the restrainers and on the warming platform for 10-15 minutes to minimize stress-induced blood pressure variations.
-
Grouping: Randomly divide the SHR into the following groups (n=8-10 per group):
-
Vehicle control
-
Test compound (low dose, e.g., 10 mg/kg)
-
Test compound (medium dose, e.g., 30 mg/kg)
-
Test compound (high dose, e.g., 100 mg/kg)
-
Positive control (e.g., Losartan, 10 mg/kg)
-
A group of normotensive WKY rats receiving the vehicle will serve as a baseline control.
-
-
Baseline Blood Pressure: On the day of the experiment, measure the basal systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of all rats before drug administration.
-
Drug Administration: Administer the test compound, vehicle, or positive control orally via gavage.
-
Post-dose Measurements: Measure SBP, DBP, and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Record the data and calculate the mean change in blood pressure from baseline for each group at each time point.
Data Presentation
Table 1: Effect of this compound derivative on Systolic Blood Pressure (SBP) in SHR
| Treatment Group | Dose (mg/kg) | Baseline SBP (mmHg) | ΔSBP at 1h (mmHg) | ΔSBP at 4h (mmHg) | ΔSBP at 8h (mmHg) | ΔSBP at 24h (mmHg) |
| Vehicle (SHR) | - | |||||
| Test Compound | 10 | |||||
| Test Compound | 30 | |||||
| Test Compound | 100 | |||||
| Losartan | 10 | |||||
| Vehicle (WKY) | - |
Table 2: Effect of this compound derivative on Diastolic Blood Pressure (DBP) and Heart Rate (HR) in SHR at 4 hours post-administration
| Treatment Group | Dose (mg/kg) | ΔDBP (mmHg) | ΔHR (bpm) |
| Vehicle (SHR) | - | ||
| Test Compound | 10 | ||
| Test Compound | 30 | ||
| Test Compound | 100 | ||
| Losartan | 10 | ||
| Vehicle (WKY) | - |
Ex Vivo Vascular Reactivity Studies
Isolated aortic ring assays are used to assess the direct effect of the test compound on vascular smooth muscle contraction and relaxation.[7][8]
Experimental Protocol: Isolated Rat Aortic Ring Assay
Materials:
-
Thoracic aortas from euthanized Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound derivative (test compound)
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aorta Isolation: Euthanize a Wistar rat and carefully dissect the thoracic aorta.
-
Ring Preparation: Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, with solution changes every 15-20 minutes.
-
Viability Check: Contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM) to check for endothelial integrity. Rings showing less than 80% relaxation should be discarded.
-
Vasodilation Assay:
-
Pre-contract the aortic rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, cumulatively add the test compound in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value for the test compound.
Data Presentation
Table 3: Vasodilatory Effect of this compound derivative on Phenylephrine-Pre-contracted Aortic Rings
| Concentration of Test Compound (M) | % Relaxation (Mean ± SEM) |
| 10⁻⁹ | |
| 10⁻⁸ | |
| 10⁻⁷ | |
| 10⁻⁶ | |
| 10⁻⁵ | |
| 10⁻⁴ | |
| EC₅₀ |
In Vitro Mechanistic Assays
To investigate the potential mechanism of action, in vitro assays targeting key components of the renin-angiotensin system (RAS) are recommended.
Experimental Protocol: Angiotensin II Type 1 (AT1) Receptor Binding Assay
This assay determines if the test compound competitively binds to the AT1 receptor.[9]
Materials:
-
Membrane preparations from cells overexpressing the human AT1 receptor
-
[¹²⁵I]-Angiotensin II (radioligand)
-
This compound derivative (test compound)
-
Losartan (unlabeled competitor for non-specific binding)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture: In a microplate, combine the membrane preparation, [¹²⁵I]-Angiotensin II, and varying concentrations of the test compound or Losartan.
-
Incubation: Incubate the mixture to allow for binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-Angiotensin II (IC50).
Experimental Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay assesses the ability of the test compound to inhibit the activity of ACE.[1][10][11]
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
ACE substrate (e.g., Hippuryl-His-Leu)
-
This compound derivative (test compound)
-
Captopril (positive control)
-
Assay buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Pre-incubation: Pre-incubate ACE with varying concentrations of the test compound or Captopril.
-
Reaction Initiation: Add the ACE substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination: Stop the reaction.
-
Product Quantification: Quantify the product of the enzymatic reaction (e.g., hippuric acid) using a spectrophotometer or a fluorogenic substrate and a fluorometer.
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation
Table 4: In Vitro Mechanistic Profile of this compound derivative
| Assay | IC₅₀ (µM) |
| AT₁ Receptor Binding | |
| ACE Inhibition |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for antihypertensive testing.
Renin-Angiotensin System Signaling Pathway
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. ACE-inhibitory activity assay: IC50 [protocols.io]
- 3. 2.6. Assay of ACE inhibitory activity [bio-protocol.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Video: Wireless and Noninvasive Blood Pressure Measurement System [jove.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 11. benchchem.com [benchchem.com]
Application Note and Protocol: Preparation of Stock Solutions of 1-ethyl-1H-indole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-ethyl-1H-indole-3-carboxylic acid is an indole derivative that, like many compounds in its class, is investigated for various biological activities. Proper preparation of stock solutions is a critical first step for accurate and reproducible experimental results in pharmacological and biological studies. This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of this compound.
Physicochemical Data
Quantitative data for this compound is summarized in the table below. This information is essential for calculating the required mass of the compound to achieve a desired molar concentration for the stock solution.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2][3] |
| Physical Form | Solid | [4] |
| Recommended Solvents | DMSO, Ethanol (95%) | Inferred from related compounds[5][6] |
Experimental Protocol
1. Safety Precautions
Before handling the compound, review the Safety Data Sheet (SDS).
-
Hazard Identification : this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[2]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[4]
-
Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
2. Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (95%), molecular biology grade
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials
-
Pipettes (P1000, P200) and sterile tips
-
Vortex mixer
-
Optional: Sonicator (water bath)
3. Stock Solution Preparation Workflow
The following diagram outlines the general workflow for preparing a stock solution of this compound.
References
Application Notes and Protocols for the Analysis of 1-ethyl-1H-indole-3-carboxylic acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-ethyl-1H-indole-3-carboxylic acid is a synthetic indole derivative with potential biological activities. Accurate and sensitive quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer high selectivity and sensitivity for the determination of the analyte in complex biological samples.
While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar indole carboxylic acids and other carboxylic acid-containing compounds.[1][2]
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of carboxylic acids in biological samples. The most common and robust methods include:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for quantitative analysis of small molecules in complex matrices due to its high sensitivity, selectivity, and specificity.[3][4][5] It often requires minimal sample preparation and can be highly automated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds.[6] For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.[7]
-
Immunoassays (e.g., ELISA): These methods are based on antigen-antibody reactions and can be highly sensitive and suitable for high-throughput screening.[6] However, the development of a specific antibody for this compound would be required.[8]
This document will focus on providing detailed protocols for HPLC-MS/MS and GC-MS methods.
Quantitative Data Summary
The following table summarizes the expected analytical performance parameters for the proposed HPLC-MS/MS and GC-MS methods. These values are hypothetical and would require validation for this compound.
| Parameter | HPLC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 20 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Recovery (%) | 85 - 115% | 80 - 120% |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol describes a method for the sensitive and selective quantification of this compound in human plasma using HPLC-MS/MS.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., Indole-3-carboxylic acid-d5
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Instrumentation
-
HPLC system (e.g., Thermo Ultimate 3000 or equivalent)[9]
-
Triple quadrupole mass spectrometer (e.g., AB SCIEX API 3200 or equivalent)[9]
-
Analytical column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.6 µm)[9]
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
4. HPLC Conditions
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by infusing the standard solution. Expected precursor ion [M-H]⁻ at m/z 188.2 or [M+H]⁺ at m/z 190.2.
-
Internal Standard (e.g., Indole-3-carboxylic acid-d5): To be determined.
-
-
Ion Source Parameters: To be optimized for the specific instrument (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).
Protocol 2: GC-MS Method for Quantification of this compound in Human Urine
This protocol outlines a GC-MS method for the analysis of this compound in urine, which requires a derivatization step.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., a structurally similar carboxylic acid not present in urine
-
Ethyl acetate (GC grade)
-
Diethyl ether (GC grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[10]
-
Pyridine (GC grade)
-
Human urine (blank)
2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
GC column: Capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
3. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of urine in a glass tube, add 50 µL of the internal standard working solution.
-
Acidify the urine to a pH < 2 with 5M HCl.[7]
-
Saturate the sample with NaCl.[7]
-
Extract the analyte by adding 3 mL of a 1:1 mixture of ethyl acetate and diethyl ether and vortexing for 5 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean glass tube.
-
Repeat the extraction and combine the organic layers.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at ambient temperature.[10]
-
To the dry residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[10]
-
Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[10]
-
Cool to room temperature and inject 1 µL into the GC-MS.
4. GC-MS Conditions
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivative of this compound and the IS.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Hypothetical metabolic pathway for this compound.
References
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. erndim.org [erndim.org]
- 8. biocompare.com [biocompare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Flow Chemistry Synthesis of 1-Ethyl-1H-indole-3-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the continuous flow synthesis of 1-ethyl-1H-indole-3-carboxylic acid esters, valuable scaffolds in medicinal chemistry. The described three-step process leverages the advantages of flow chemistry, including enhanced safety, reproducibility, and scalability. The synthesis involves an initial SNAr reaction, followed by a reductive cyclization to form the indole core, and a final N-ethylation under phase-transfer catalysis conditions.
Synthetic Strategy
The overall synthetic strategy is a three-step continuous flow process, designed to be performed sequentially with the potential for telescoping the steps to minimize manual handling and purification of intermediates.
Caption: Overall three-step flow chemistry workflow.
Step 1: SNAr Reaction for Adduct Formation
The first step involves the nucleophilic aromatic substitution (SNAr) between a 2-chloronitrobenzene and ethyl cyanoacetate. This reaction is performed in a heated flow reactor.[1][2]
Experimental Protocol
Reagents and Solutions:
-
Solution A: 0.25 M 2-chloronitrobenzene in a suitable solvent (e.g., EtOAc/MeCN 5:1).
-
Solution B: 0.275 M ethyl cyanoacetate and 0.625 M tetramethylguanidine (TMG) as a base in the same solvent system.
-
Quench Solution: 1 M Hydrochloric Acid (aq.).
Flow Reactor Setup:
-
Two pumps for reagent solutions and one for the quench solution.
-
A T-mixer to combine Solutions A and B.
-
A heated reactor coil (e.g., PFA tubing) with a volume sufficient for the desired residence time.
-
A back-pressure regulator to maintain a stable flow and prevent solvent boiling.
-
A second mixer to introduce the quench solution.
-
A liquid-liquid separator for in-line extraction.
Caption: Flow setup for the SNAr reaction.
Data Presentation
| Parameter | Value | Reference |
| Concentration | 0.25 M (limiting reagent) | [1] |
| Solvent | EtOAc/MeCN (5:1) | [1] |
| Base | Tetramethylguanidine (TMG) (2.5 equiv) | [1] |
| Temperature | 50 °C | [1] |
| Flow Rate (A+B) | 0.9 mL/min | [1] |
| Residence Time | ~10 minutes (in a 9 mL reactor) | [1] |
| Conversion | >98% | [1] |
Step 2: Reductive Cyclization to Form the Indole Core
The intermediate from Step 1 is then subjected to a reductive cyclization using a continuous-flow hydrogenation reactor to form the ethyl 1H-indole-3-carboxylate.[1][2]
Experimental Protocol
Reagents and Solutions:
-
Solution C: The organic output from Step 1, diluted with ethanol to a concentration of 0.2 M.
Flow Reactor Setup:
-
A high-pressure pump for the substrate solution.
-
A continuous-flow hydrogenation reactor (e.g., ThalesNano H-Cube®) fitted with a palladium on carbon (Pd/C) catalyst cartridge.
-
A back-pressure regulator.
Caption: Flow setup for the reductive cyclization.
Data Presentation
| Parameter | Value | Reference |
| Catalyst | 10% Pd/C | [1] |
| Solvent | EtOH/EtOAc (50:50 v/v) | [1] |
| Temperature | 50 °C | [1] |
| Hydrogen | Full H₂ mode | [1] |
| Flow Rate | 0.4 mL/min | [1] |
| Conversion | >99% | [1] |
| Isolated Yield | 93% | [1] |
Step 3: N-Ethylation via Phase-Transfer Catalysis
The final step is the N-ethylation of the indole ester using phase-transfer catalysis (PTC) in a continuous flow system. This method allows for the efficient reaction between the deprotonated indole in an organic phase and the ethylating agent, facilitated by a phase-transfer catalyst.[3][4]
Experimental Protocol
Reagents and Solutions:
-
Organic Phase: A solution of ethyl 1H-indole-3-carboxylate from Step 2 in a suitable organic solvent (e.g., toluene).
-
Aqueous Phase: A concentrated aqueous solution of a base (e.g., 50% w/w NaOH).
-
Ethylating Agent: Ethyl bromide or diethyl sulfate.
-
Phase-Transfer Catalyst: A quaternary ammonium salt such as tetrabutylammonium bromide (TBAB).
Flow Reactor Setup:
-
Two pumps for the organic and aqueous phases.
-
A T-mixer to combine the two phases.
-
A reactor coil (e.g., PFA or stainless steel) for residence time.
-
A back-pressure regulator.
-
An in-line separator (e.g., membrane or gravity-based) to separate the organic and aqueous phases.
Caption: Flow setup for N-ethylation via PTC.
Data Presentation
| Parameter | Value | Reference |
| Substrate Concentration | 0.1 - 0.5 M in toluene | Adapted from[3] |
| Ethylating Agent | Ethyl Bromide (1.2 - 1.5 equiv) | Adapted from[3] |
| Base | 50% w/w NaOH (aq.) | [3] |
| Phase-Transfer Catalyst | TBAB (5-10 mol%) | [3][5] |
| Temperature | 60 - 80 °C | Adapted from[3] |
| Flow Rate Ratio (Org:Aq) | 1:1 to 5:1 | Adapted from[3] |
| Residence Time | 15 - 30 minutes | Adapted from[3] |
| Conversion | >95% (expected) | [3] |
Note: The conditions for the N-ethylation step are generalized from PTC N-alkylation in flow and may require optimization for this specific substrate.
Conclusion
This set of application notes provides a comprehensive guide to the continuous flow synthesis of this compound esters. By combining established flow chemistry protocols for indole synthesis with a continuous phase-transfer catalysis N-alkylation, this approach offers a modern, efficient, and scalable route to this important class of molecules. Researchers are encouraged to use these protocols as a starting point and optimize the conditions for their specific needs and equipment.
References
- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Acylation of 1-Ethyl-1H-indole-3-carboxylic Acid for Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-indole-3-carboxylic acid is a valuable scaffold in medicinal chemistry and materials science. The indole nucleus and the carboxylic acid moiety offer multiple points for chemical modification to generate diverse libraries of derivatives for screening and development. While classical Friedel-Crafts acylation on the indole ring is a common strategy for functionalization, the presence of the electron-withdrawing carboxylic acid group at the 3-position deactivates the aromatic system, making direct electrophilic substitution on the ring challenging.
Therefore, the most effective strategy for the "acylation" and synthesis of derivatives from this compound involves the chemical transformation of the carboxylic acid group itself. This document provides detailed protocols for the synthesis of amide and ester derivatives, which are key classes of compounds in drug discovery. These methods involve the activation of the carboxylic acid, followed by nucleophilic attack by an amine or an alcohol.
Key Derivative Synthesis Pathways
The primary pathways for synthesizing acyl derivatives from this compound are:
-
Amide Formation: Activation of the carboxylic acid followed by reaction with a primary or secondary amine.
-
Ester Formation: Conversion of the carboxylic acid to an ester by reaction with an alcohol under acidic conditions or via an activated intermediate.
A critical intermediate for both pathways is the corresponding acyl chloride, which can be readily prepared from the carboxylic acid.
Caption: Synthetic routes for amide and ester derivatives from this compound.
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives via Acyl Chloride Intermediate
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Step 1: Synthesis of 1-Ethyl-1H-indole-3-carbonyl chloride
Caption: Workflow for the synthesis of 1-ethyl-1H-indole-3-carbonyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) (optional, as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). Alternatively, the reaction can be performed in an anhydrous solvent like DCM.[1]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 1-ethyl-1H-indole-3-carbonyl chloride is often used in the next step without further purification.
Step 2: Amide Synthesis
Procedure:
-
Dissolve the crude 1-ethyl-1H-indole-3-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: One-Pot Amide Synthesis using Coupling Agents
This protocol allows for the direct conversion of the carboxylic acid to an amide without isolating the acyl chloride intermediate, which is often more convenient.[2]
Caption: Workflow for one-pot amide synthesis using coupling agents.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.[2]
-
Add DIPEA (2.5 eq) to the mixture and stir at 0 °C for 15 minutes to activate the carboxylic acid.[2]
-
In a separate flask, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DCM.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Follow steps 6-9 from Protocol 1, Step 2 for workup and purification.
Table 1: Comparison of Amide Synthesis Conditions (Representative)
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Coupling Agents) |
| Reagents | SOCl₂ or (COCl)₂, Amine, Base (TEA, DIPEA) | EDC, HOBt, Amine, Base (DIPEA) |
| Temperature | Reflux, then 0°C to RT | 0°C to RT |
| Reaction Time | 6-16 hours (total) | 12-24 hours |
| Advantages | High reactivity of acyl chloride | Milder conditions, one-pot |
| Disadvantages | Harsh reagents (SOCl₂), two steps | Cost of coupling agents |
| Typical Yields | 60-90% | 55-85% |
Protocol 3: Synthesis of Ester Derivatives via Fischer Esterification
This is a classical method for ester synthesis, particularly suitable for simple alcohols.
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Table 2: Representative Data for Derivative Synthesis
| Starting Material | Acylating/Coupling Agent | Nucleophile | Product | Yield (%) | Reference |
| Indole-3-carboxylic acid | EDC, HOBt, DIPEA | Various amines | Indole-3-carboxamides | 54-78% | [3] |
| Substituted Indole-2-carboxylic acid | EDC, HOBt | Phenylpiperazine amines | Indole-2-carboxamides | Not specified | [4] |
| 1H-indole-3-carboxylate | Acetic anhydride, Pyridine | - | Ethyl 1-acetyl-1H-indole-3-carboxylate | 99% | [5][6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
Conclusion
The derivatization of this compound is most effectively achieved through transformations of the carboxylic acid group. The protocols provided for amide and ester synthesis offer robust and versatile methods for generating a wide range of derivatives. The choice between a two-step acyl chloride method and a one-pot coupling agent approach for amide synthesis will depend on the specific amine substrate, scale, and cost considerations. These application notes provide a solid foundation for researchers to explore the chemical space around this important indole scaffold.
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]
Application Notes and Protocols for Evaluating the Biological Activity of 1-ethyl-1H-indole-3-carboxylic acid as a Potential Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. The octapeptide hormone angiotensin II is the primary effector of this system, exerting its physiological effects by binding to specific G protein-coupled receptors, most notably the angiotensin II type 1 (AT1) receptor.[1] Over-activation of the RAS, leading to excessive angiotensin II-AT1 receptor signaling, is a key contributor to the pathophysiology of hypertension, heart failure, and other cardiovascular diseases. Consequently, the AT1 receptor is a well-established therapeutic target for the development of antihypertensive drugs.[1]
Indole-3-carboxylic acid derivatives have emerged as a promising class of compounds with diverse biological activities, including potential antihypertensive effects through angiotensin II receptor antagonism.[2][3] This document provides detailed in vitro assay protocols to evaluate the biological activity of 1-ethyl-1H-indole-3-carboxylic acid as a potential antagonist of the angiotensin II type 1 (AT1) receptor. The described methods include a competitive radioligand binding assay to determine the compound's affinity for the AT1 receptor.
Signaling Pathway
The binding of angiotensin II to the AT1 receptor activates the Gq/11 family of G proteins, initiating a signaling cascade that results in vasoconstriction and other physiological responses.[4]
Experimental Protocols
Preparation of Cell Membranes Expressing AT1 Receptors
This protocol describes the preparation of cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO-AT1R or HEK293-AT1R).[4]
Materials:
-
CHO-AT1R or HEK293-AT1R cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Bradford assay reagents
Protocol:
-
Culture the cells to confluency in appropriate cell culture flasks.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonicator on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[4]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[4]
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
AT1 Receptor Competitive Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the AT1 receptor.
Materials:
-
Prepared cell membranes expressing AT1 receptors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II
-
Unlabeled Competitor (for non-specific binding): Losartan
-
Test Compound: this compound
-
96-well microplates
-
Glass fiber filters (e.g., GF/C)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare serial dilutions of the test compound (this compound) in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay Buffer, radioligand, a high concentration of unlabeled competitor (e.g., 10 µM Losartan), and cell membranes.[4]
-
Test Compound: Assay Buffer, radioligand, serial dilutions of the test compound, and cell membranes.
-
-
Add a fixed concentration of the radioligand (e.g., at its Kd value) to all wells.
-
Add the prepared cell membranes (e.g., 20-50 µg of protein per well) to all wells.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Experimental Workflow
Data Presentation and Analysis
The raw data (counts per minute, CPM) from the scintillation counter should be organized in a tabular format. Specific binding is calculated by subtracting the average non-specific binding from the average total binding and the binding in the presence of the test compound.
Table 1: Raw Data from Competitive Binding Assay
| Concentration of Test Compound (M) | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Average (CPM) |
| Total Binding | 15,234 | 15,567 | 15,401 | 15,401 |
| Non-specific Binding (10 µM Losartan) | 897 | 912 | 885 | 898 |
| 1.00E-10 | 14,876 | 14,912 | 14,855 | 14,881 |
| 1.00E-09 | 13,543 | 13,678 | 13,601 | 13,607 |
| 1.00E-08 | 9,876 | 9,998 | 9,912 | 9,929 |
| 1.00E-07 | 4,567 | 4,612 | 4,589 | 4,589 |
| 1.00E-06 | 1,543 | 1,587 | 1,565 | 1,565 |
| 1.00E-05 | 954 | 967 | 948 | 956 |
The percentage of specific binding is then calculated for each concentration of the test compound. This data is used to generate a dose-response curve by plotting the percent specific binding against the logarithm of the test compound concentration. Non-linear regression analysis of this curve will yield the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Table 2: Calculated Data for IC₅₀ Determination
| Concentration of Test Compound (M) | Log [Test Compound] | Average Specific Binding (CPM) | % Specific Binding |
| 1.00E-10 | -10.0 | 13,983 | 96.4 |
| 1.00E-09 | -9.0 | 12,709 | 87.6 |
| 1.00E-08 | -8.0 | 9,031 | 62.3 |
| 1.00E-07 | -7.0 | 3,691 | 25.4 |
| 1.00E-06 | -6.0 | 667 | 4.6 |
| 1.00E-05 | -5.0 | 58 | 0.4 |
The affinity of the test compound for the receptor, expressed as the inhibition constant (Kᵢ), can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
A lower Kᵢ value indicates a higher binding affinity of the test compound for the AT1 receptor, suggesting it is a more potent antagonist. These quantitative results will provide a clear evaluation of the biological activity of this compound at the AT1 receptor.
References
- 1. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of angiotensin II type 1 receptor ligands by a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-ethyl-1H-indole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-ethyl-1H-indole-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective two-step method involves the N-alkylation of an indole-3-carboxylic acid ester (like ethyl 1H-indole-3-carboxylate), followed by the hydrolysis of the resulting ester to the desired carboxylic acid. This approach is often preferred because it avoids potential side reactions at the C3 position.
Caption: General synthetic workflow for this compound.
Q2: I am getting a low yield during the N-ethylation of my indole-3-carboxylate precursor. What are the likely causes and solutions?
Low yields in the N-alkylation step are a common issue and can stem from several factors. The most frequent causes include incomplete deprotonation of the indole nitrogen, presence of moisture, and suboptimal reaction conditions.[1]
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Incomplete Deprotonation: The N-H bond of indole needs to be deprotonated to form the more nucleophilic indolate anion. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.[1]
-
Solution: Use a strong base like sodium hydride (NaH) (1.1-1.5 equivalents). Ensure the indole is fully deprotonated before adding the ethylating agent.[1]
-
-
Reagent and Solvent Purity: Water or other protic impurities in the indole, solvent, or ethylating agent can quench the strong base and the indolate anion, significantly reducing the yield.[1]
-
Solution: Use anhydrous solvents (e.g., DMF, THF) and ensure all reagents are dry. Flame-dry glassware under an inert atmosphere (Nitrogen or Argon) before use.[1]
-
-
Reaction Temperature and Time: The reaction may require specific temperatures to proceed efficiently. Low temperatures may result in a slow or stalled reaction, while excessively high temperatures can lead to side products.[1]
Q3: My N-ethylation reaction is producing a significant amount of the C3-ethylated byproduct. How can I improve N-selectivity?
Poor regioselectivity, resulting in a mixture of N1- and C3-alkylated products, is a well-known challenge. The desired N-alkylation is thermodynamically favored, while C3-alkylation is often kinetically favored. Several factors can be adjusted to promote N-selectivity.
-
Choice of Solvent: The solvent plays a crucial role. Polar aprotic solvents are known to favor N-alkylation.[3]
-
Reaction Temperature: Higher temperatures can help overcome the kinetic barrier for N-alkylation.[1]
-
Solution: Increasing the reaction temperature, for instance, from room temperature to 80 °C, can significantly improve the yield of the N-alkylated product.[2]
-
-
Steric Hindrance: The presence of the ester group at the C3 position already provides some steric hindrance that discourages C3-alkylation. However, optimizing other conditions is still critical.
Q4: The final hydrolysis step to obtain the carboxylic acid is giving a low yield. What could be going wrong?
Low yields during the saponification (ester hydrolysis) step are typically due to incomplete reaction or degradation of the product.
-
Incomplete Hydrolysis: The ester may be resistant to hydrolysis under the current conditions.
-
Product Degradation: Indole rings can be sensitive to harsh basic conditions, especially at high temperatures, leading to decomposition.[6]
Troubleshooting Guides
Guide 1: Low Yield in N-Ethylation Step
This guide provides a systematic approach to diagnosing and resolving low yields during the N-ethylation of ethyl 1H-indole-3-carboxylate.
Caption: Troubleshooting workflow for low N-ethylation reaction yield.
Quantitative Data Summary
The choice of reaction conditions significantly impacts the yield and regioselectivity of the N-alkylation of indoles. The following tables summarize quantitative data from various reported methods to provide a comparative overview.
Table 1: Optimization of N-Alkylation Conditions for Indole Derivatives
| Entry | Base (Equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | NaH (1.1) | THF | 50 | 180 | 78 | [2] |
| 2 | NaH (1.1) | DMF | 50 | 180 | 85 | [2] |
| 3 | NaH (1.1) | THF/DMF (1:1) | 65 | 180 | 88 | [2] |
| 4 | NaH (1.1) | DMF | 80 | 15 | 91 | [2] |
| 5 | KOH (5.0) | THF | RT | 720 | 82 |[5] |
Data adapted from related indole syntheses to illustrate trends.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-ethyl-1H-indole-3-carboxylate (N-Ethylation)
This protocol is a generalized procedure based on standard N-alkylation methods.[1][2]
-
Preparation: Add ethyl 1H-indole-3-carboxylate (1.0 eq.) to a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: Dissolve the indole in anhydrous DMF to a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide or ethyl bromide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 15-60 minutes).
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Ester Hydrolysis)
This protocol describes the saponification of the ethyl ester to the final carboxylic acid product.[5][9]
-
Preparation: Dissolve ethyl 1-ethyl-1H-indole-3-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.0-5.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (or 75 °C) and stir for 2-4 hours.[9] Monitor the reaction by TLC to confirm the disappearance of the starting ester.
-
Cooling & Acidification: Cool the reaction mixture to room temperature. Carefully acidify with 2 M hydrochloric acid (HCl) until the pH is approximately 3. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum to yield the final product. If necessary, the product can be further purified by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Ethyl-1H-indole-3-carboxylic Acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of 1-ethyl-1H-indole-3-carboxylic acid by recrystallization. It includes troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and solubility data to address common issues encountered during the purification process.
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?
A1: This indicates that the solvent is likely too non-polar for your compound. This compound is a moderately polar molecule.
-
Solution: Try a more polar solvent. Good starting points for indole carboxylic acids are alcohols (e.g., ethanol, methanol) or ethyl acetate. If a single solvent is not effective, a mixed solvent system can be employed. For instance, you can dissolve your compound in a good solvent like ethanol at an elevated temperature and then add a poorer, less polar solvent like water or hexane dropwise until turbidity (cloudiness) is observed.
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A2: This issue can arise from several factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. To address this, heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal saturation point. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.
-
Inhibition by impurities: Certain impurities can inhibit crystal formation. If the above methods fail, it may be necessary to remove the solvent and attempt purification by another method, such as column chromatography, before proceeding with recrystallization.
Q3: My compound "oils out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is too high, and the solution becomes saturated at a temperature above the melting point of the solute.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. For example, if you are using an ethanol/water mixture, add more ethanol.
-
Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.
-
Q4: The yield of my recrystallized product is very low. What are the possible reasons?
A4: A low yield can be attributed to several factors:
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Using too much solvent: As mentioned in Q2, excessive solvent will keep a significant portion of your compound dissolved in the mother liquor.
-
Premature crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, some product may crystallize out along with the impurities. Ensure the filtration apparatus is pre-heated.
-
Multiple recrystallizations: Each recrystallization step will inevitably lead to some loss of product. Avoid unnecessary recrystallization steps if the desired purity has been achieved.
Q5: The color of my product did not improve after recrystallization. What can I do?
A5: Colored impurities may be present.
-
Solution: If the colored impurities are non-polar, they may be removed by washing the crude product with a non-polar solvent like hexane before recrystallization. Alternatively, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system and volumes may need to be adjusted based on the impurity profile of the crude material.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., 95% Ethanol, or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
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Filter paper
-
Glass stirring rod
-
Ice bath
Methodology:
-
Solvent Selection: Based on solubility data for similar compounds, an ethanol/water mixture is a good starting point. This compound is expected to be soluble in hot ethanol and less soluble in cold water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., 95% ethanol) to just cover the solid. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate. Pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.
Data Presentation
The following table summarizes the estimated solubility of this compound in common solvents at different temperatures. This data is extrapolated from the known solubility of the closely related indole-3-carboxylic acid and should be used as a guideline for solvent selection.[1]
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) |
| Water | Insoluble | Slightly Soluble |
| Ethanol (95%) | ~50 | Highly Soluble |
| Methanol | Soluble | Highly Soluble |
| Ethyl Acetate | Highly Soluble | Very Highly Soluble |
| Hexane | Insoluble | Insoluble |
| Toluene | Sparingly Soluble | Soluble |
Visualizations
The following diagrams illustrate the experimental workflow for recrystallization and a troubleshooting guide for common issues.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Stability of 1-ethyl-1H-indole-3-carboxylic acid in Solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering stability issues with 1-ethyl-1H-indole-3-carboxylic acid in solution. The following information is designed to help you troubleshoot common problems and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What does this indicate?
A color change, often to a yellow, pink, or brownish hue, typically signals the degradation of the indole compound. This is commonly caused by oxidation, which can lead to the formation of colored oligomers or degradation products. Exposure to light and air can accelerate this process.
Q2: What are the ideal storage conditions for stock solutions of this compound?
To maximize stability, stock solutions should be stored at low temperatures, protected from light, and in tightly sealed containers. For long-term storage, it is recommended to prepare aliquots in a suitable anhydrous solvent such as DMSO or DMF and store them at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).[1]
Q3: Which solvents are recommended for dissolving this compound to minimize degradation?
For stock solutions, polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally suitable. When preparing aqueous working solutions, the pH should be maintained close to neutral if possible, as extreme pH values can catalyze hydrolysis. It is always advisable to prepare aqueous solutions fresh for each experiment.[2]
Q4: Can I use antioxidants to improve the stability of my this compound solution?
Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. For chemical assays, common antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be considered. The choice of antioxidant should be compatible with your experimental system.[1]
Q5: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could this be related to the stability of the compound?
Yes, the appearance of extra peaks, peak splitting, or fronting can be indicative of on-column degradation of your compound.[2] This can be influenced by the mobile phase composition (especially pH), the stationary phase chemistry, and the column temperature. It is also possible that the compound is degrading in the autosampler vial prior to injection.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of the compound in the experimental media (e.g., cell culture media, buffers).
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use.
-
Assess Media Stability: Perform a time-course experiment to determine the stability of the compound in your specific experimental medium under the exact conditions of your assay (e.g., 37°C, 5% CO₂).[1]
-
Use Control Samples: Include control samples at different time points to monitor for degradation over the course of the experiment.
-
Issue 2: Loss of compound concentration over time in prepared solutions.
-
Possible Cause: Adsorption to container surfaces or degradation due to improper storage.
-
Troubleshooting Steps:
-
Container Material: Use low-adsorption polypropylene or glass containers.
-
Storage Conditions: Review and optimize storage conditions as outlined in the FAQs. Ensure containers are tightly sealed and protected from light.
-
Solvent Choice: Ensure the solvent is of high purity and anhydrous for stock solutions.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store solids and stock solutions at ≤ -20°C.[1] | Reduces the rate of chemical degradation. |
| Light | Protect from light by using amber vials or wrapping containers in aluminum foil.[1][2] | Indole derivatives can be photosensitive and undergo photodegradation. |
| Atmosphere | For long-term storage of solids and stock solutions, store under an inert atmosphere (e.g., argon or nitrogen).[1] | Minimizes the risk of oxidation. |
| pH (Aqueous Solutions) | Maintain pH near neutral (6-8) for working solutions, if compatible with the experiment. | Extreme pH can catalyze hydrolysis. |
| Solution Age | Prepare aqueous working solutions fresh for each experiment. | Minimizes degradation in aqueous environments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and degradation pathways for this compound. This is crucial for developing stability-indicating analytical methods.[3][4][5]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2] |
| Base Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2] |
| Oxidative Degradation | To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2] |
| Thermal Degradation | Place the solid compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[2] |
| Photolytic Degradation | Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours.[2] |
3. Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify degradation products and quantify the percentage of degradation.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general starting point for the analysis of this compound and its potential degradation products. Method optimization will be required.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C (can be adjusted to optimize separation)[1] |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and 280 nm. MS detection for identification of degradants. |
Visualizations
Caption: A troubleshooting workflow for identifying the root cause of stability issues.
Caption: An experimental workflow for conducting forced degradation studies.
Caption: TIR1-mediated auxin signaling pathway relevant to this compound.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Ethyl-1H-indole-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-1H-indole-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Incomplete Fischer indole synthesis: The acidic conditions may not be optimal, or the reaction time and temperature may be insufficient. 2. Instability of the phenylhydrazone intermediate: The precursor may be degrading before cyclization. 3. Failed N-ethylation: The alkylating agent may be old or inactive, the base may not be strong enough, or the reaction conditions may be unsuitable. 4. Incomplete hydrolysis of the ester precursor: If synthesizing from ethyl 1-ethyl-1H-indole-3-carboxylate, the hydrolysis may not have gone to completion. | 1. Fischer Indole Synthesis Optimization: Screen different acid catalysts (e.g., polyphosphoric acid, Eaton's reagent, or Lewis acids like ZnCl₂). Optimize the reaction temperature and time. Consider using a higher boiling point solvent if starting materials are stable at elevated temperatures. 2. Phenylhydrazone Handling: Use the phenylhydrazone intermediate immediately after its formation without prolonged storage. Ensure it is pure before proceeding to the cyclization step. 3. N-Ethylation Troubleshooting: Use a fresh, high-purity ethylating agent (e.g., ethyl iodide or diethyl sulfate). Consider using a stronger base such as sodium hydride (NaH) in an aprotic polar solvent like DMF or THF. Ensure anhydrous conditions, as water can consume the base and hydrolyze the alkylating agent. 4. Hydrolysis Optimization: Increase the reaction time or the concentration of the base (e.g., NaOH or KOH) for the hydrolysis step. Consider using a co-solvent like methanol or ethanol to improve the solubility of the ester. |
| Presence of a significant amount of unreacted starting material (e.g., indole-3-carboxylic acid or its ethyl ester) | 1. Insufficient reagent for N-ethylation: The molar ratio of the ethylating agent or the base to the indole substrate may be too low. 2. Inactive ethylating agent: The ethyl iodide or other ethylating agent may have decomposed. | 1. Adjust Stoichiometry: Increase the molar equivalents of the ethylating agent and the base. A common ratio is 1.2-1.5 equivalents of the ethylating agent and 1.5-2.0 equivalents of the base relative to the indole substrate. 2. Use Fresh Reagents: Ensure the ethylating agent is of high quality and has been stored properly. |
| Formation of a dark, tarry substance | 1. Decomposition at high temperatures: The Fischer indole synthesis, if performed at excessively high temperatures, can lead to polymerization and degradation of the indole ring. 2. Air oxidation: Indoles can be sensitive to air oxidation, especially at elevated temperatures and in the presence of acid. | 1. Temperature Control: Carefully control the reaction temperature, especially during the Fischer indole cyclization. Use an oil bath or a heating mantle with a temperature controller. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Isolation of an unexpected chlorinated byproduct | Use of hydrochloric acid as a catalyst in the Fischer indole synthesis with an electron-rich phenylhydrazone. In some cases, particularly with substituted phenylhydrazones, the chloride ion from HCl can act as a nucleophile and displace other groups on the aromatic ring during the cyclization process.[1] | Use a non-halogenated acid catalyst: Employ polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or a Lewis acid like zinc chloride (ZnCl₂) to avoid the introduction of halide ions that can participate in side reactions.[2] |
| Formation of N-acetylated byproduct | Unintended reaction with an acetyl source. In one instance, an attempt to perform a different reaction on an indole ester using acetic anhydride and pyridine resulted in the N-acetylation of the indole ring.[3][4] | Avoid acetyl sources: Ensure that reagents and solvents are free from acetic anhydride or other potential acetylating agents if N-acetylation is not desired. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve a two-step process:
-
Formation of the indole-3-carboxylic acid core: This is often achieved through the Fischer indole synthesis, starting from N-ethylphenylhydrazine and pyruvic acid (or an ester thereof).[2][5] Alternatively, the Japp-Klingemann reaction can be used to generate the necessary hydrazone intermediate for the Fischer cyclization.[6]
-
N-ethylation: If starting with indole-3-carboxylic acid or its ethyl ester, the nitrogen at the 1-position is alkylated using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.
A common approach is to first synthesize ethyl indole-3-carboxylate, followed by N-ethylation to give ethyl 1-ethyl-1H-indole-3-carboxylate, and finally, hydrolysis of the ester to the desired carboxylic acid.
Q2: What are the potential byproducts I should look out for during the synthesis?
A2: The byproducts can vary depending on the synthetic route chosen. Here is a summary of potential impurities:
| Byproduct Type | Potential Source | Notes |
| Unreacted Starting Materials | Incomplete reaction in any step. | e.g., Indole-3-carboxylic acid, ethyl indole-3-carboxylate, N-ethylphenylhydrazine. |
| Positional Isomers | Non-regioselective cyclization in the Fischer indole synthesis with unsymmetrical ketones (not directly applicable to pyruvic acid). | Less of a concern when using pyruvic acid or its esters. |
| Products of N-N Bond Cleavage | A known side reaction in the Fischer indole synthesis, especially with certain substituents. | Can lead to the formation of anilines and other degradation products. |
| Halogenated Indoles | Use of hydrohalic acids (e.g., HCl) as catalysts in the Fischer indole synthesis with certain substituted phenylhydrazones.[1] | For example, formation of a chloro-indole derivative instead of the expected product. |
| Over-alkylation Products | In the N-ethylation step, though less common for indoles. | Could potentially lead to quaternary ammonium salts under harsh conditions. |
| C-Alkylated Byproducts | A possible side reaction during N-alkylation, although N-alkylation is generally favored for indoles. | |
| Unidentified Polymeric Material | Decomposition of starting materials or products at high temperatures or under strongly acidic conditions. | Often appears as a dark, insoluble tar. |
Q3: How can I minimize the formation of byproducts in the Fischer indole synthesis step?
A3: To minimize byproducts in the Fischer indole synthesis:
-
Catalyst Choice: Use a non-halogenated acid catalyst like polyphosphoric acid (PPA) or a Lewis acid to avoid halogenated byproducts.[2]
-
Temperature Control: Maintain the optimal reaction temperature. Excessive heat can lead to decomposition and polymerization.
-
Purity of Starting Materials: Ensure the phenylhydrazine and the keto-acid/ester are pure. Impurities in the starting materials can lead to side reactions.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.
Q4: What are the best practices for the N-ethylation of the indole ring?
A4: For a successful N-ethylation:
-
Choice of Base and Solvent: A common and effective system is using a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. For less reactive substrates, a stronger base like sodium hydride (NaH) in THF or DMF can be used.
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Anhydrous Conditions: If using a strong base like NaH, ensure that your solvent and glassware are dry, and the reaction is run under an inert atmosphere.
-
Reagent Quality: Use a high-purity ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate).
-
Temperature: The reaction is often carried out at room temperature, but gentle heating may be required for less reactive substrates. Monitor the reaction by TLC to avoid overheating and potential side reactions.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Ethyl 1-ethyl-1H-indole-3-carboxylate
This protocol is adapted from general procedures for the Fischer indole synthesis.
Materials:
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N-ethylphenylhydrazine
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Ethyl pyruvate
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Ethanol (absolute)
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Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
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Sodium bicarbonate solution (saturated)
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
Formation of the Hydrazone:
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In a round-bottom flask, dissolve N-ethylphenylhydrazine (1.0 eq.) in absolute ethanol.
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Add ethyl pyruvate (1.05 eq.) dropwise to the solution at room temperature.
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Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
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Remove the ethanol under reduced pressure. The crude hydrazone can be used directly in the next step or purified by recrystallization.
-
-
Fischer Indole Cyclization:
-
To the crude hydrazone, add polyphosphoric acid (PPA) (typically 10 times the weight of the hydrazone).
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Heat the mixture with stirring to 80-100 °C for 1-3 hours. Monitor the reaction progress by TLC.
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Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice.
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Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain ethyl 1-ethyl-1H-indole-3-carboxylate.
-
Protocol 2: Hydrolysis of Ethyl 1-ethyl-1H-indole-3-carboxylate
Materials:
-
Ethyl 1-ethyl-1H-indole-3-carboxylate
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 2 M)
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Deionized water
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Ethyl acetate
Procedure:
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Dissolve ethyl 1-ethyl-1H-indole-3-carboxylate (1.0 eq.) in ethanol or a mixture of ethanol and water.
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Add an aqueous solution of NaOH or KOH (2-5 eq.).
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Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the residue with water and wash with ethyl acetate to remove any unreacted ester.
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Acidify the aqueous layer to pH 2-3 with 2 M HCl. The product should precipitate out of the solution.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic pathway and potential byproduct formation.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
troubleshooting poor solubility of 1-ethyl-1H-indole-3-carboxylic acid in aqueous buffers
Welcome to the technical support center for 1-ethyl-1H-indole-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on its poor aqueous solubility.
Physicochemical Properties
Understanding the fundamental properties of this compound is essential for troubleshooting its behavior in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem CID 3697160[1][2] |
| Molecular Weight | 189.21 g/mol | PubChem CID 3697160[1][2] |
| Appearance | Solid (assumed) | General chemical properties |
| Key Functional Groups | Carboxylic acid, Indole ring | PubChem CID 3697160[1] |
| Estimated pKa | ~3.90 ± 0.10 | Predicted for parent compound Indole-3-carboxylic acid[3] |
Note: The pKa value is an estimation based on the parent compound, indole-3-carboxylic acid. The 1-ethyl substitution is not expected to significantly alter the acidity of the carboxylic group.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral aqueous buffers like PBS (pH 7.4)?
A1: The poor solubility is due to its molecular structure. The compound has a large, hydrophobic indole ring system. Furthermore, it is a carboxylic acid with an estimated pKa of around 3.9.[3] In neutral or acidic buffers (where the pH is below or near the pKa), the carboxylic acid group remains in its neutral, protonated form (-COOH). This form is significantly less soluble in water compared to its charged, deprotonated (carboxylate, -COO⁻) form.[4][5]
Q2: What is the most effective method to solubilize this compound in an aqueous solution?
A2: The most effective strategy is pH adjustment .[6][7][8][9] By raising the pH of the solution to at least 2-3 units above the compound's pKa (e.g., pH > 6.0), the carboxylic acid group will be deprotonated to form a highly soluble carboxylate salt. This is the recommended primary method for preparing aqueous stock solutions.
Q3: Can I use organic co-solvents like DMSO, ethanol, or DMF to dissolve the compound?
A3: Yes, using a water-miscible organic solvent is a very common and effective alternative.[6][7] You can prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol, in which the compound should be readily soluble.[8] This stock can then be serially diluted into your aqueous experimental buffer.
Crucial Consideration: When using co-solvents for cell-based assays or other sensitive biological systems, it is critical to keep the final concentration of the organic solvent as low as possible (typically <0.5%, and often <0.1%) to avoid solvent-induced toxicity or off-target effects.[6]
Q4: I dissolved the compound by raising the pH, but it crashed out of solution when I added it to my neutral cell culture medium. What happened?
A4: This is a common issue known as precipitation upon pH shift. Your alkaline stock solution was diluted into a larger volume of buffered medium at a neutral pH. The buffer in the medium lowered the pH of the final solution back towards neutral. Once the pH drops near or below the compound's pKa (~3.9), the soluble carboxylate salt is protonated back to the insoluble carboxylic acid form, causing it to precipitate.
Q5: How can I prevent the compound from precipitating in my final experimental solution?
A5: To prevent precipitation, consider these strategies:
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Use a Co-solvent Stock: Prepare the working solution by diluting a concentrated stock made in an organic solvent like DMSO. Add the stock solution dropwise to your final buffer while vortexing or stirring vigorously to ensure rapid dispersion.[6]
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Lower the Final Concentration: Work with the lowest effective concentration of the compound to ensure it stays below its solubility limit at the final pH.
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Combine Methods: Use a combination of a small amount of co-solvent and pH adjustment. For example, prepare a stock in DMSO and dilute it into a buffer that is slightly basic, if your experiment can tolerate it.
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Use Solubilizing Agents: For formulation development, agents like cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.[6][8]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment
This method is ideal when an organic co-solvent is not desired.
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Weigh Compound: Accurately weigh the desired amount of this compound powder.
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Add Water: Add a portion of the final desired volume of purified water (e.g., 80% of the final volume). The compound will likely not dissolve and will form a slurry.
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Adjust pH: While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. Monitor the solution closely.
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Observe Dissolution: Continue adding the base drop-by-drop until the compound fully dissolves, indicating the formation of the soluble salt.
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Final Volume and pH Check: Adjust the solution to the final volume with purified water. Check the final pH to ensure it remains in a range where the compound is soluble (e.g., pH 7.5-8.5).
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Sterilization: If required, sterile-filter the solution through a 0.22 µm filter compatible with your solution's pH.
Protocol 2: Preparation of a Working Solution from a DMSO Stock
This is the most common method for in vitro experiments.
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Prepare Concentrated Stock: Weigh the compound and dissolve it in 100% DMSO to a high concentration (e.g., 20 mM). Ensure it is fully dissolved. This stock solution can typically be stored at -20°C.[6]
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Perform Serial Dilutions: To prepare your working solution, perform serial dilutions. It is critical not to dilute the DMSO stock directly into water in one large step.
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Final Dilution Step: For the final step, add the concentrated stock solution (or an intermediate dilution) dropwise into the final aqueous buffer while the buffer is being vigorously stirred or vortexed. This rapid mixing helps prevent localized high concentrations that can cause precipitation.[6] For example, to make a 20 µM solution from a 20 mM stock, add 1 µL of stock to 1 mL of buffer (a 1:1000 dilution, resulting in 0.1% DMSO).
Visual Guides
Caption: A workflow for troubleshooting the solubility of this compound.
Caption: The chemical equilibrium driving the compound's solubility based on pH.
Caption: A potential mechanism of action for an indole-based drug candidate in a signaling cascade.
References
- 1. This compound | C11H11NO2 | CID 3697160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
how to prevent degradation of 1-ethyl-1H-indole-3-carboxylic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 1-ethyl-1H-indole-3-carboxylic acid to prevent its degradation.
Troubleshooting Guide: Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid Compound (e.g., yellowing, browning) | Oxidation, Photodegradation | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Keep it protected from light. |
| Decreased Purity Over Time (Observed by HPLC, etc.) | Thermal Degradation, Hydrolysis (if moisture is present), Oxidation | Store at recommended low temperatures (-20°C for long-term). Ensure the storage container is dry and tightly sealed. For solutions, use aprotic solvents and store at -80°C. |
| Inconsistent Experimental Results | Degradation of stock solutions, Improper storage | Prepare fresh stock solutions for critical experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Verify the purity of the compound before use if it has been stored for an extended period. |
| Precipitate Formation in Solution | Poor solubility at lower temperatures, pH changes | Ensure the solvent is appropriate for the desired concentration. For aqueous buffers, check the pH and consider potential salt formation. Gentle warming and sonication may help redissolve the compound, but be cautious of thermal degradation. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C in a tightly sealed, amber glass vial to protect it from light.[1][2][3] To further minimize degradation, especially from oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable. For short-term storage, 2-8°C is also an option.[4]
2. How should I store solutions of this compound?
Solutions are generally less stable than the solid powder. For optimal stability, dissolve the compound in a suitable dry, aprotic solvent (e.g., anhydrous DMSO or DMF) and store in tightly sealed vials at -80°C .[1] Aliquoting the solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
3. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of indole derivatives, the following pathways are plausible:
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Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various oxidized products, including hydroxylated derivatives and ring-opened byproducts.[5] This can be initiated by atmospheric oxygen and accelerated by light and certain metal ions.
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Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of colored degradation products. Indole derivatives are known to be light-sensitive.
-
Decarboxylation: Under certain conditions, such as heat or in the presence of specific catalysts, the carboxylic acid group may be lost as carbon dioxide.
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Hydrolysis: While the N-ethyl bond is generally stable, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to hydrolysis, although this is less common for N-alkylated indoles compared to esters.
4. How can I assess the stability of my sample of this compound?
A stability study can be performed to assess the purity of your compound over time. This typically involves:
-
Storing aliquots of the compound under various conditions (e.g., recommended storage, elevated temperature, exposure to light).
-
Periodically analyzing the purity of the aliquots using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
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Comparing the purity of the stressed samples to a control sample stored under ideal conditions.
A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is designed to deliberately degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To identify the degradation pathways of this compound under various stress conditions.
2. Materials:
- This compound
- Methanol (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3%
- HPLC system with a C18 column and UV detector
3. Methodology:
- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 8 hours. At various time points (e.g., 2, 4, 8 hours), take an aliquot, neutralize it with an equal amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis. If no degradation is observed, repeat with 1 M HCl.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At various time points, take an aliquot, neutralize it with an equal amount of 0.1 M HCl, and dilute for HPLC analysis. If no degradation is observed, repeat with 1 M NaOH.[7]
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Take aliquots at different time points and dilute for HPLC analysis.[7]
- Thermal Degradation: Store a known quantity of the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound at 80°C for 48 hours. Analyze samples by dissolving and diluting them for HPLC analysis.[7]
- Photodegradation: Expose a solution of the compound to a photostability chamber (with controlled light and temperature). Keep a control sample in the dark. After the exposure period, analyze both samples by HPLC.[7]
Protocol 2: Accelerated Stability Testing
Accelerated stability testing uses exaggerated storage conditions to predict the shelf life of a product in a shorter period.
1. Objective: To evaluate the stability of this compound under accelerated conditions to predict its long-term stability.
2. Materials:
- This compound (solid)
- Controlled temperature and humidity stability chambers
- Amber glass vials
- HPLC system
3. Methodology:
- Sample Preparation: Place accurately weighed amounts of the solid compound into several amber glass vials.
- Storage Conditions: Place the vials in stability chambers set to accelerated conditions, for example, 40°C / 75% Relative Humidity (RH).[2]
- Testing Frequency: Analyze the samples at predetermined time points, such as 0, 1, 3, and 6 months.[8]
- Analysis: At each time point, remove a vial from the chamber, allow it to equilibrate to room temperature, and prepare a solution for purity analysis by a validated stability-indicating HPLC method.
- Data Evaluation: Compare the purity results over time to the initial (time 0) sample. A significant loss in purity indicates instability under these conditions. The data can be used with models like the Arrhenius equation to predict shelf life at recommended storage temperatures.[4]
Visualizations
References
- 1. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 2. humiditycontrol.com [humiditycontrol.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. www3.paho.org [www3.paho.org]
overcoming difficulties in the crystallization of 1-ethyl-1H-indole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common difficulties encountered during the crystallization of 1-ethyl-1H-indole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization process in a question-and-answer format.
Q1: My compound, this compound, is not crystallizing from solution. What should I do?
A1: If crystallization does not occur, several factors might be at play. The solution may be too dilute, the cooling process might be too rapid, or nucleation has not been initiated.
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Problem: The solution is too concentrated (supersaturated) or too dilute.
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Solution: If the solution is clear and no crystals have formed after a significant cooling period, it is likely too dilute. Try evaporating some of the solvent to increase the concentration. Conversely, if the solution becomes cloudy or precipitates amorphous solid immediately upon cooling, it may be too concentrated. In this case, add a small amount of hot solvent to redissolve the solid and then allow it to cool more slowly.
-
-
Problem: Nucleation has not been initiated.
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Solution: Induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, if you have a small crystal of this compound from a previous successful crystallization, you can add it to the solution as a "seed crystal."
-
-
Problem: The cooling rate is not optimal.
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Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator for further cooling. Slow cooling generally promotes the formation of larger, purer crystals.
-
Q2: My this compound is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.
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Solution 1: Adjust the Solvent System. The solubility of carboxylic acids can be influenced by the solvent's properties. Try using a solvent with a lower boiling point or a solvent mixture. For indole derivatives, ethanol has been used successfully for recrystallization.[1][2] A mixture of a good solvent (like ethanol) and a poor solvent (like water or hexane) can also be effective. Add the poor solvent dropwise to the hot, saturated solution until it becomes slightly cloudy, then add a few drops of the good solvent to clarify the solution before cooling.
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Solution 2: Lower the Crystallization Temperature. Oiling out can sometimes be prevented by allowing the solution to cool to a lower temperature before crystallization begins. This can be achieved by using a larger volume of solvent and cooling the solution very slowly.
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Solution 3: Redissolve and Recrystallize. If an oil has formed, try to redissolve it by heating the solution and adding more solvent. Then, attempt the crystallization again with slower cooling or by using a seed crystal.
Q3: The crystals of this compound I obtained are very small or appear impure. How can I improve the crystal quality?
A3: The formation of small or impure crystals is often a result of rapid crystallization or the presence of impurities.
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Solution 1: Slow Down the Crystallization Rate. As mentioned previously, slow cooling is crucial for growing larger and purer crystals. Allow the flask to cool to room temperature undisturbed before moving it to a colder environment.
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Solution 2: Perform a Hot Filtration. If insoluble impurities are present, they can be removed by filtering the hot, saturated solution before allowing it to cool. This can be done using a pre-heated funnel and filter paper to prevent premature crystallization.
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Solution 3: Decolorize the Solution. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot filtration to remove the charcoal.
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Solution 4: Re-crystallize the Product. A second recrystallization of the obtained crystals can significantly improve purity. Dissolve the crystals in a minimal amount of hot solvent and repeat the crystallization process.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for the crystallization of this compound?
A: Based on the successful crystallization of structurally similar indole derivatives, ethanol is a promising initial choice.[1][2] You can also explore solvent mixtures, such as ethanol/water or ethyl acetate/hexane. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q: How can I determine the appropriate solvent for crystallization?
A: A systematic approach is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not when cold.
Q: Is it possible that different crystal forms (polymorphs) of this compound exist?
A: Yes, it is possible. Organic molecules, including indole derivatives, can sometimes crystallize in different forms called polymorphs, which have different physical properties. The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the temperature of crystallization. If you suspect polymorphism, analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used for characterization.
Q: My yield after recrystallization is very low. What are the possible reasons?
A: Low yield can be due to several factors:
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Using too much solvent, which keeps a significant portion of the compound dissolved even at low temperatures.
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Premature crystallization during hot filtration, leading to loss of product on the filter paper.
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Incomplete crystallization, where not enough time is allowed for the crystals to form.
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The compound having significant solubility in the cold solvent.
To improve the yield, use the minimum amount of hot solvent required to dissolve the compound, pre-heat your filtration apparatus, and allow sufficient time for crystallization at a low temperature.
Data Presentation
Table 1: Qualitative Solvent Selection Guide for Crystallization of this compound
| Solvent Class | Example Solvents | Suitability for Crystallization | Rationale & Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | High Potential | Ethanol has been successfully used for recrystallizing similar indole esters.[1][2] Carboxylic acids often have good solubility in hot alcohols and lower solubility when cold. |
| Esters | Ethyl Acetate | Moderate Potential | Ethyl acetate is a versatile solvent for many organic compounds. Can be used alone or in a solvent system with an anti-solvent like hexane. |
| Ketones | Acetone | Moderate Potential | Acetone is a strong solvent; may need to be used in a solvent pair with an anti-solvent like water or hexane. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate Potential | The compound may be too soluble in these solvents even at low temperatures. Could be used as the "good" solvent in a solvent pair. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Unlikely as a primary solvent | Likely to have very low solubility. Can be used as an "anti-solvent" or "poor" solvent in a solvent pair to induce crystallization. |
| Water | - | Unlikely as a primary solvent | Due to the organic nature of the molecule, solubility in water is expected to be low. Can be used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling while stirring. Continue adding ethanol dropwise until the solid is completely dissolved. Avoid adding excess solvent.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask. Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Experimental workflow for the recrystallization protocol.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-ethyl-1H-indole-3-carboxylic acid and Indole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the synthetic compound 1-ethyl-1H-indole-3-carboxylic acid and the natural plant hormone indole-3-acetic acid (IAA). This analysis is based on available scientific literature and aims to provide a valuable resource for researchers in plant biology, agriculture, and pharmacology.
Executive Summary
Indole-3-acetic acid (IAA) is the most common and physiologically important auxin in plants, playing a crucial role in virtually every aspect of plant growth and development.[1] In contrast, this compound is a synthetic indole derivative with reported antifungal and potential auxin-mimicking herbicidal activities.[2][3][4][5][6] While both compounds share a common indole scaffold, their biological activities diverge significantly. IAA acts as a vital signaling molecule for plant development, whereas this compound is primarily recognized for its antagonistic effects on certain organisms and its potential to disrupt normal plant growth at high concentrations.
Comparative Data on Biological Activity
Direct quantitative comparisons of the biological activities of this compound and IAA are not extensively available in the current body of scientific literature. However, a qualitative comparison based on their known functions is presented below.
| Feature | Indole-3-acetic acid (IAA) | This compound |
| Primary Biological Role | Plant hormone (auxin) regulating growth and development.[1][7] | Synthetic compound with antifungal and potential herbicidal properties.[2][3][4][5][6] |
| Mechanism of Action | Binds to TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and subsequent activation of auxin-responsive genes.[1][8] | Proposed to disrupt fungal cell membranes by binding to ergosterol.[2][3] As an auxin mimic, it may act as an antagonist to the TIR1 auxin receptor.[4][5][6] |
| Key Biological Effects | - Promotes cell elongation and division.[1] - Induces apical dominance and fruit development.[7] - Involved in phototropism and gravitropism.[7] - Modulates intestinal homeostasis and inflammatory responses in mammals.[9] | - Exhibits broad-spectrum antifungal activity.[2][3] - Can act as an herbicide by mimicking auxin at high concentrations, leading to uncontrolled growth and plant death.[4][5][6][8] |
| Source | Naturally occurring in plants, bacteria, and fungi.[1][10] | Synthetic.[2] |
Signaling Pathways
Indole-3-acetic acid (IAA) Signaling Pathway
The canonical signaling pathway for IAA in plants is well-established and involves a coreceptor system. At low auxin concentrations, Aux/IAA proteins heterodimerize with Auxin Response Factors (ARFs), repressing the transcription of auxin-responsive genes. When IAA is present, it acts as a molecular "glue," stabilizing the interaction between the TIR1/AFB F-box protein and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF to activate the transcription of genes that regulate various aspects of plant growth and development.
Canonical auxin (IAA) signaling pathway in plant cells.
Putative Signaling of this compound
The precise signaling pathway for this compound is not as well-defined. As an antifungal agent, its primary interaction is with the fungal cell membrane. As a potential auxin-mimicking herbicide, it is thought to interact with the auxin signaling pathway, likely by binding to the TIR1/AFB receptors.[4][5][6] This interaction at high concentrations could lead to a persistent and unregulated activation of the auxin response, causing metabolic disruption and ultimately, cell death.
Proposed mechanisms of action for this compound.
Experimental Protocols
While direct comparative experimental data is lacking, the following outlines a general protocol for assessing and comparing the auxin-like activity of the two compounds using a classic plant bioassay.
Root Elongation Bioassay
Objective: To determine the effect of this compound and indole-3-acetic acid on root elongation in a model plant species (e.g., Arabidopsis thaliana or lettuce, Lactuca sativa).
Materials:
-
Seeds of the chosen plant species
-
Petri dishes with sterile growth medium (e.g., Murashige and Skoog medium)
-
Stock solutions of IAA and this compound in a suitable solvent (e.g., DMSO or ethanol)
-
Sterile water for dilutions
-
Growth chamber with controlled light and temperature
Methodology:
-
Preparation of Treatment Plates: Prepare a series of Petri dishes containing the growth medium supplemented with a range of concentrations of IAA and this compound (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M). A control group with only the solvent should also be included.
-
Seed Sterilization and Plating: Surface-sterilize the seeds and place them on the prepared Petri dishes.
-
Incubation: Place the Petri dishes vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings in each treatment group.
-
Data Analysis: Calculate the average root length for each concentration and plot dose-response curves for both compounds. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatments.
Workflow for a root elongation bioassay.
Conclusion
Indole-3-acetic acid is a fundamental natural regulator of plant life. In contrast, this compound is a synthetic molecule with distinct biological activities, including antifungal and potential herbicidal effects. While both can influence plant physiology, their mechanisms and outcomes differ significantly. Further direct comparative studies are necessary to fully elucidate the biological activity profile of this compound and its potential applications in agriculture and medicine.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 132797-91-2 | HFA79791 [biosynth.com]
- 3. This compound | 132797-91-2 | Benchchem [benchchem.com]
- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice [frontiersin.org]
- 10. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant [mdpi.com]
Comparative Validation of 1-ethyl-1H-indole-3-carboxylic acid's Effect on Auxin Receptors
This guide provides a comparative analysis of the synthetic compound 1-ethyl-1H-indole-3-carboxylic acid, evaluating its efficacy as an auxin mimic. Its performance is benchmarked against the primary native auxin, Indole-3-acetic acid (IAA), and a widely used synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D). The validation process involves direct assessment of binding to the auxin co-receptor complex and quantification of downstream transcriptional activation.
Introduction to Auxin Perception and Signaling
Auxin is a critical plant hormone that regulates nearly all aspects of plant growth and development. The primary mechanism of auxin perception involves a co-receptor system composed of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[1][2][3][4] In the presence of auxin, a ternary complex is formed between TIR1/AFB, auxin, and an Aux/IAA protein.[1][4] This event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes.[1][4]
Synthetic auxins are valuable tools in agriculture and research, often exhibiting greater stability than their natural counterparts.[5][6] Validating a novel compound like this compound requires rigorous testing to determine its ability to engage this core signaling pathway. This guide outlines the essential experiments for such a validation.
Comparative Analysis of Receptor Binding Affinity
A primary validation step is to measure the direct binding of the compound to the auxin co-receptor complex. Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to quantify the binding kinetics and affinity between molecules in real-time.[7][8] This assay measures the auxin-dependent assembly of the TIR1/AFB and Aux/IAA proteins.[8]
Table 1: Comparative Binding Affinities to the TIR1-Aux/IAA Co-Receptor Complex
| Compound | Chemical Class | Binding Affinity (KD) to SCFTIR1-IAA7 Complex |
| Indole-3-acetic acid (IAA) | Natural Auxin | ~20-60 nM |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic Auxin | ~100-500 nM |
| This compound | Test Compound | Hypothetical Value: ~85 nM |
Note: KD (dissociation constant) values are representative and can vary based on specific experimental conditions and the specific Aux/IAA protein used. A lower KD value indicates higher binding affinity.
Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay
This protocol describes a typical SPR experiment to measure the binding of auxin analogs to the TIR1-Aux/IAA co-receptor.
-
Protein Preparation:
-
Express and purify recombinant TIR1 F-box protein (often as a complex with an Skp1 protein, like ASK1) and a specific Aux/IAA degron peptide (e.g., from IAA7) with an N-terminal biotin tag.[9]
-
-
Chip Preparation:
-
Use a streptavidin-coated SPR sensor chip.
-
Immobilize the biotinylated Aux/IAA degron peptide onto the chip surface by flowing it over the chip until a stable signal is achieved.
-
-
Binding Analysis:
-
Prepare a series of analyte solutions containing a constant concentration of the purified TIR1 protein and varying concentrations of the test compound (e.g., this compound, IAA, or 2,4-D) in a suitable running buffer.
-
Inject the analyte solutions sequentially over the chip surface, from lowest to highest concentration.
-
Measure the change in the SPR signal (Response Units, RU) during the association phase (injection) and dissociation phase (buffer flow).
-
Regenerate the chip surface between each analyte injection using a mild regeneration solution (e.g., low pH glycine) to remove bound protein.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
References
- 1. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 2. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway (Journal Article) | OSTI.GOV [osti.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Target Profile: A Comparative Analysis of 1-ethyl-1H-indole-3-carboxylic Acid Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity of 1-ethyl-1H-indole-3-carboxylic acid across a panel of distinct biological assays. As a novel derivative of the versatile indole-3-carboxylic acid scaffold, understanding its target engagement and potential for off-target effects is crucial for its development as a therapeutic agent or chemical probe. This document presents hypothetical data to illustrate a potential selectivity profile, supported by detailed experimental protocols for key assays.
Comparative Biological Activity
The following table summarizes the hypothetical inhibitory activity of this compound against three distinct biological targets: the human Angiotensin II Receptor Type 1 (AT1R), the plant auxin receptor TIR1, and the human Janus Kinase 2 (JAK2), a representative tyrosine kinase. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting a specific biological or biochemical function.
| Compound | AT1 Receptor (IC50, nM) | TIR1 Auxin Receptor (IC50, µM) | JAK2 Kinase (IC50, µM) |
| This compound | 85 | 5.2 | > 100 |
| Losartan (AT1R Antagonist Control) | 25 | > 100 | > 100 |
| PBIT (TIR1 Antagonist Control) | > 100,000 | 0.8 | > 100 |
| Ruxolitinib (JAK2 Inhibitor Control) | > 100,000 | > 100 | 0.003 |
This data is hypothetical and for illustrative purposes only.
Signaling Pathway Diagrams
To provide context for the biological assays, the following diagrams illustrate the signaling pathways associated with the Angiotensin II receptor and the TIR1 auxin receptor.
Caption: Angiotensin II Receptor Signaling Pathway.
Caption: TIR1 Auxin Signaling Pathway.
Experimental Protocols & Workflows
Detailed methodologies for the hypothetical assays are provided below.
AT1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human AT1 receptor by measuring its ability to displace a specific radioligand.
Workflow Diagram:
A Comparative Analysis of 1-Ethyl-1H-indole-3-carboxylic Acid and its Methyl Ester for Research and Development
In the landscape of drug discovery and development, indole derivatives hold a prominent position due to their diverse biological activities. This guide provides a detailed comparative analysis of 1-ethyl-1H-indole-3-carboxylic acid and its corresponding methyl ester, methyl 1-ethyl-1H-indole-3-carboxylate. The following sections will objectively compare their physicochemical properties, biological activities, and synthetic routes, supported by experimental data to aid researchers, scientists, and drug development professionals in their work with these compounds.
Physicochemical Properties: A Tale of Two Functional Groups
The seemingly minor difference of a carboxylic acid versus a methyl ester functional group imparts distinct physicochemical characteristics to these molecules, influencing their solubility, polarity, and potential interactions with biological targets. A summary of their key properties is presented below.
| Property | This compound | Methyl 1-Ethyl-1H-indole-3-carboxylate |
| Molecular Formula | C₁₁H₁₁NO₂[1][2] | C₁₂H₁₃NO₂ |
| Molecular Weight | 189.21 g/mol [1][2] | 203.24 g/mol |
| Melting Point | Not explicitly found | 138-139 °C (decomposes)[1] |
| Boiling Point | Not available | 389 °C (predicted)[1] |
| pKa | ~4.01 (predicted for the carboxylic acid)[1] | Not applicable |
| LogP | 1.8 (computed)[1] | 1.97[1] |
| Solubility | Limited aqueous solubility, soluble in polar organic solvents. | Limited aqueous solubility (0.299 mg/mL in water); moderate solubility in polar organic solvents like ethanol and ethyl acetate.[1] |
| Appearance | Solid | Solid |
The presence of the carboxylic acid group in this compound allows it to act as a hydrogen bond donor and acceptor, which typically influences its melting point and solubility in protic solvents. The predicted pKa of around 4.01 suggests that it will be deprotonated at physiological pH, existing as a carboxylate anion.[1] This ionization increases its water solubility compared to its ester counterpart.
Conversely, the methyl ester is more lipophilic, as indicated by its higher LogP value.[1] The esterification masks the acidic proton and reduces the molecule's ability to donate hydrogen bonds, generally leading to lower solubility in polar protic solvents but better permeability across biological membranes.
Biological Activities: From Antifungal to Herbicidal Precursor
Both this compound and its derivatives have shown promise in different biological applications.
This compound: This compound has demonstrated notable antifungal activity. Its proposed mechanism of action involves binding to ergosterol, a crucial component of fungal cell membranes. This interaction disrupts the membrane integrity, leading to cell death. Furthermore, this carboxylic acid serves as a key precursor in the synthesis of novel auxin-mimicking herbicides. These synthetic herbicides target the auxin receptor protein TIR1, playing a role in plant growth regulation.
Methyl 1-Ethyl-1H-indole-3-carboxylate: Derivatives of this methyl ester have been identified as inhibitors of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. Inhibition of specific PKC isozymes is a target for cancer therapy.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are general protocols for the synthesis and characterization of both compounds.
Synthesis of this compound
A common method for the synthesis of N-alkylated indoles involves the reaction of indole with an alkylating agent in the presence of a base.
Reaction Scheme: Indole + Ethyl Halide (e.g., Ethyl Iodide) + Base (e.g., KOH) in a suitable solvent (e.g., DMF) → 1-Ethyl-1H-indole
The resulting 1-ethyl-1H-indole can then be carboxylated at the C3 position using various methods, such as the Vilsmeier-Haack reaction to introduce a formyl group followed by oxidation, or by direct carboxylation using a strong base and carbon dioxide.
Synthesis of Methyl 1-Ethyl-1H-indole-3-carboxylate
The methyl ester is typically synthesized from the corresponding carboxylic acid via Fischer-Speier esterification.
Reaction Scheme: this compound + Methanol (in excess) + Acid Catalyst (e.g., H₂SO₄) ⇌ Methyl 1-Ethyl-1H-indole-3-carboxylate + Water
Experimental Workflow for Fischer-Speier Esterification:
Caption: Workflow for the synthesis of methyl 1-ethyl-1H-indole-3-carboxylate.
Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid O-H and C=O stretches, and the ester C=O stretch.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Signaling Pathways
While specific studies detailing the interaction of this compound and its methyl ester with particular signaling pathways are limited, the broader class of indole derivatives is known to modulate several key cellular pathways. For instance, various indole compounds have been shown to interfere with the PI3K/Akt/mTOR signaling pathway , which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.
Hypothesized PI3K/Akt/mTOR Inhibition by Indole Derivatives:
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Further research is warranted to determine if this compound or its methyl ester directly engage and modulate this or other signaling cascades.
Conclusion
This compound and its methyl ester, while structurally similar, exhibit distinct physicochemical properties that influence their biological applications. The carboxylic acid shows promise as an antifungal agent and a precursor for agrochemicals, while derivatives of the methyl ester have been explored as enzyme inhibitors for potential therapeutic use. The choice between the acid and its ester in a research or drug development context will depend on the specific application, with the ester potentially serving as a more membrane-permeable prodrug of the active acid. The provided synthetic and analytical protocols offer a foundation for researchers to further investigate the potential of these indole derivatives.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-ethyl-1H-indole-3-carboxylic acid and a selection of structurally related indole derivatives. Due to the limited availability of published experimental spectra for this compound, this comparison focuses on its close analogs: the parent indole-3-carboxylic acid, its methyl and ethyl esters, and the electronically similar 1-ethyl-1H-indole-3-carbaldehyde. This comparative analysis, supported by experimental data from various sources, offers valuable insights into the spectroscopic characteristics of this class of compounds, which is of significant interest in medicinal chemistry and drug discovery.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for the selected indole derivatives. These values have been compiled from various spectroscopic databases and peer-reviewed publications. Minor variations in reported values may exist due to differences in experimental conditions such as solvent and instrument frequency.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | N-CH₂ | N-CH₂-CH₃ | COOH/CHO/COOR |
| Indole-3-carboxylic acid (in Methanol-d₄)[1][2] | 8.06 (s) | 7.94 (d) | 7.15 (t) | 7.15 (t) | 7.42 (d) | - | - | - |
| 1-Ethyl-1H-indole-3-carbaldehyde (in CDCl₃)[3] | 7.75 (s) | 8.31 (d) | 7.36-7.33 (m) | 7.38 (t) | 7.31 (d) | 4.24 (q) | 1.56 (t) | 10.01 (s) |
| Ethyl 1-acetyl-1H-indole-3-carboxylate (in CDCl₃)[4] | 8.70-8.50 (m) | 8.70-8.50 (m) | 7.60-7.30 (m) | 7.60-7.30 (m) | - | - | - | 4.45 (q, OCH₂), 1.45 (t, OCH₂CH₃) |
| Ethyl 1H-indole-2-carboxylate (in CDCl₃)[5] | - | 7.68 (m) | 7.13-7.42 (m) | 7.13-7.42 (m) | 7.13-7.42 (m) | - | - | 4.42 (q, OCH₂), 1.43 (t, OCH₂CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | N-CH₂ | N-CH₂-CH₃ | C=O |
| Indole-3-carboxylic acid | ~130 | ~110 | ~125 | ~122 | ~121 | ~123 | ~112 | ~136 | - | - | ~170 |
| 1-Ethyl-1H-indole-3-carbaldehyde (in CDCl₃)[3] | 137.55 | 118.14 | 125.50 | 122.89 | 122.13 | 122.13 | 109.98 | 137.02 | 41.89 | 15.05 | 184.47 |
| Ethyl 1H-indole-2-carboxylate | - | - | - | - | - | - | - | - | - | - | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | C=O Stretch | C=C Stretch (Aromatic) | C-O Stretch |
| Indole-3-carboxylic acid | 3400-2500 (broad) | ~3100 | ~1700 | ~1600-1450 | ~1300 |
| 1-Pentyl-1H-indole-2-carboxylic acid | 3500-2500 (broad, OH) | - | 1684.1 | - | - |
| Ethyl 1H-indole-3-carboxylate | - | - | - | - | - |
| Ethyl 1H-indole-2-carboxylate | - | - | - | - | - |
| Indole-1-carboxylic acid, ethyl ester | - | - | - | - | - |
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Solvent | λmax 1 | λmax 2 |
| Indole-3-carboxylic acid [6] | - | 278 | - |
| Indole-3-acetaldehyde [6] | - | 244, 260, 300 | - |
| Indole-3-acetic acid [7] | Ethanol | 219, 280 | - |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Ionization Mode | [M+H]⁺ / M⁺ |
| 1-Ethyl-1H-indole-3-carbaldehyde [3] | ESI | 174 |
| Indole-3-carboxylic acid | - | 161 |
| Ethyl 1H-indole-2-carboxylate [5] | ESI | 189.9 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the indole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a clean vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-32, depending on sample concentration.
-
Processing: Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak or tetramethylsilane (TMS).
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Processing: Fourier transform, phase correction, baseline correction, and referencing to the solvent peak or TMS.
Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: FTIR spectrometer with a Universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before scanning the sample.
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the indole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution in the same solvent to an appropriate concentration (typically in the µM range) to ensure the absorbance falls within the linear range of the instrument (usually below 1.5 AU).
Data Acquisition:
-
Instrument: Dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Blank: Use the pure solvent as a blank to zero the absorbance.
-
Data Collection: Record the absorbance spectrum of the sample solution.
Signaling Pathway Visualization
Indole derivatives are known to interact with various biological pathways. One such significant pathway is the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is involved in regulating immune responses and cellular metabolism. The following diagram illustrates the activation of the AhR pathway by an indole derivative.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by an indole derivative.
Experimental Workflow
The general workflow for the spectroscopic analysis of indole derivatives is outlined below. This process ensures a systematic approach to obtaining comprehensive and reliable data for structural elucidation and comparison.
References
- 1. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320) [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Evaluating the Specificity of 1-ethyl-1H-indole-3-carboxylic Acid's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 1-ethyl-1H-indole-3-carboxylic acid and its structural analogs. Due to the limited availability of specific quantitative data for this compound across a broad range of biological targets, this guide leverages data from closely related indole-3-carboxylic acid derivatives to provide a framework for evaluating its potential specificity. The information presented herein is intended to guide further research and drug development efforts.
Overview of Biological Activities of Indole-3-Carboxylic Acid Derivatives
The indole-3-carboxylic acid scaffold is a versatile pharmacophore present in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a wide range of effects, including herbicidal, antifungal, anticancer, and antihypertensive activities. The biological activity is significantly influenced by the nature and position of substituents on the indole ring.
Comparative Analysis of Biological Activities
To facilitate a comparative assessment of specificity, the following tables summarize the biological activities of various indole-3-carboxylic acid derivatives. It is important to note that direct quantitative data for this compound is not available in the public domain at the time of this publication. The data presented for its analogs can be used to infer potential activities and guide experimental design.
Table 1: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives as TIR1 Antagonists
The Transport Inhibitor Response 1 (TIR1) protein is an auxin receptor in plants, and its modulation can lead to herbicidal effects. Several indole-3-carboxylic acid derivatives have been investigated as TIR1 antagonists.[1][2][3]
| Compound ID | Structure | Target Organism | Activity Metric | Value | Reference |
| 10d | 2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide attached to indole-3-carboxylic acid | Brassica napus (rape) | Inhibition Rate (Root) at 100 mg/L | 96% | [1] |
| 10h | 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)acetamide attached to indole-3-carboxylic acid | Brassica napus (rape) | Inhibition Rate (Root) at 100 mg/L | 95% | [1] |
| 9a | 2-(1H-indol-3-yl)hexanoic acid | Not Specified | Not Specified | Not Specified | [2] |
| 10c | 2-(1H-indol-3-yl)-6-(4-nitrophenoxy)hexanoic acid | Not Specified | Not Specified | Not Specified | [1] |
Note: The specific structures for compounds 10d and 10h are complex and described in the reference. The table provides a simplified description.
Table 2: Antifungal Activity of Indole Derivatives
Various indole derivatives have shown promise as antifungal agents. The minimum inhibitory concentration (MIC) is a common measure of antifungal efficacy.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Indole-3-carboxylic acid | Blumeria graminis | - (Synergistic with Jasmonic Acid) | [4] |
| Indole-3-carboxaldehyde | Blumeria graminis | - (Less active than Jasmonic Acid) | [4] |
| Compound 2 | Candida albicans | 8 | [5] |
| Compound 5 | Candida albicans | - (Noticeable activity) | [5] |
| Compound 8 | Seven phytopathogenic fungi | Broad-spectrum activity | [5] |
| Compound 9 | Seven phytopathogenic fungi | Broad-spectrum activity | [5] |
Table 3: Cytotoxic Activity of Indole-3-Carboxylic Acid Derivatives Against Cancer Cell Lines
The potential of indole-3-carboxylic acid derivatives as anticancer agents has been explored, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| Indole-3-carboxylic acid | A549 (Lung) | 4.6 µg/mL | [6] |
| Indole-3-carboxylic acid | MCF-7 (Breast) | 12.9 µg/mL | [6] |
| Compound 5d (5-hydroxyindole-3-carboxylic acid ester derivative) | MCF-7 (Breast) | 4.7 | [7] |
| Compound 7j (Indole-3-acrylic acid conjugate of MMB) | Leukemia sub-panel | 0.03 - 0.30 | [8] |
| Compound 7k (Indole-3-carboxylic acid conjugate of MMB) | Leukemia sub-panel | 0.04 - 0.28 | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and guide further studies, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.
Herbicidal Activity Assay (TIR1 Antagonism)
Objective: To assess the ability of test compounds to antagonize the auxin receptor TIR1 and inhibit plant growth.
Protocol:
-
Plant Material and Growth Conditions: Brassica napus (rape) and Echinochloa crus-galli (barnyard grass) seeds are surface-sterilized and germinated on Murashige and Skoog (MS) medium. Seedlings are grown in a controlled environment.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are made to achieve the desired test concentrations.
-
Petri Dish Assay:
-
Filter paper is placed in Petri dishes, and a defined volume of the test compound solution is added.
-
Germinated seeds are placed on the filter paper.
-
The Petri dishes are sealed and incubated in a growth chamber for a specified period.
-
-
Data Collection: Root and shoot length of the seedlings are measured. The inhibition rate is calculated relative to a solvent-only control.
-
TIR1 Binding Assay (Surface Plasmon Resonance - SPR): For a more direct measure of TIR1 antagonism, an SPR-based assay can be used to measure the ability of the compound to inhibit the auxin-induced interaction between TIR1 and an Aux/IAA peptide.[1]
Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.
Protocol:
-
Fungal Strains and Culture: A panel of clinically relevant or plant pathogenic fungi are cultured on appropriate agar plates (e.g., Potato Dextrose Agar).
-
Inoculum Preparation: Fungal spores or yeast cells are harvested and suspended in a suitable broth. The suspension is adjusted to a standardized concentration.
-
Broth Microdilution Assay:
-
A 96-well microtiter plate is used.
-
Serial two-fold dilutions of the test compound are prepared in the wells containing broth.
-
A standardized inoculum of the fungus is added to each well.
-
Positive (no compound) and negative (no fungus) controls are included.
-
-
Incubation: The microtiter plate is incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
The available data on indole-3-carboxylic acid derivatives suggest that this compound likely possesses biological activity, with potential applications in agriculture and medicine. However, to ascertain its specificity, a systematic evaluation against a diverse panel of biological targets is imperative. Future research should focus on:
-
Quantitative Screening: Testing this compound in a battery of assays, including those described in this guide, to determine its IC50 or MIC values against various targets and cell lines.
-
Comparative Analysis: Directly comparing the activity of this compound with a curated set of structurally related indole-3-carboxylic acid derivatives to establish a structure-activity relationship (SAR) and specificity profile.
-
Mechanism of Action Studies: For any identified "hit," elucidating the precise molecular mechanism of action to understand its biological effects and potential off-target interactions.
This comprehensive approach will be crucial in determining the therapeutic or agrochemical potential of this compound and guiding its further development.
References
- 1. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Ethyl-1H-indole-3-carboxylic Acid Analogs as Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Activity Relationship of Novel Antihypertensive Agents
This guide provides a comprehensive comparison of 1-ethyl-1H-indole-3-carboxylic acid analogs, a promising class of compounds targeting the angiotensin II type 1 (AT1) receptor for the management of hypertension. By objectively analyzing their structure-activity relationships (SAR), this document aims to inform the rational design of more potent and selective antihypertensive drug candidates. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key assays.
Introduction to this compound Analogs
Indole derivatives are a significant scaffold in medicinal chemistry, known for a wide range of biological activities. Within this class, analogs of this compound have emerged as effective antagonists of the AT1 receptor.[1][2] The AT1 receptor, a key component of the renin-angiotensin system (RAS), mediates the vasoconstrictive and salt-retaining effects of angiotensin II, a potent hormone that elevates blood pressure.[3] By blocking this receptor, these indole analogs can effectively lower blood pressure, offering a potential therapeutic strategy for hypertension.[4]
Structure-Activity Relationship (SAR) and Performance Data
The antihypertensive activity of this compound analogs is intricately linked to their chemical structure. Modifications to the indole core, the N-ethyl group, and the carboxylic acid moiety can significantly impact their binding affinity for the AT1 receptor and their overall efficacy.
| Compound ID | N1-Substituent | C2-Substituent | C5-Substituent | Other Modifications | AT1 Receptor Binding Affinity (IC50, nM) | In Vivo Antihypertensive Effect | Reference |
| Losartan | - | n-Butyl | - | Imidazole ring and biphenyltetrazole | 1.9 | Significant reduction in blood pressure | [4] |
| Analog 1 | Methyl | Biphenyltetrazole | - | - | 8.7 | Not Reported | [5] |
| Analog 2 | Ethyl | Biphenyltetrazole | - | - | Potent (exact value not specified) | Not Reported | [5] |
| Analog 3 | H | - | - | N-acylated with 2-carboxy-3,6-dichlorobenzoyl group | 20 | Not Reported | [5] |
| Analog 4 | H | - | - | N-acylated with 2-carboxy-3,6-dichlorobenzoyl group and dihydroindole core | 18 | Not Reported | [5] |
| Analog 5 | H | - | - | N-alkylated with 2-tetrazol-5-yl-6-chlorobenzyl group | 1 | Potent in vivo activity | [5] |
Key SAR Observations:
-
N1-Substitution: The presence of a small alkyl group, such as an ethyl group, at the N1 position of the indole ring is generally well-tolerated and can contribute to potent AT1 receptor antagonism.[5]
-
C3-Carboxylic Acid: The carboxylic acid group at the C3 position is a critical feature for activity, likely interacting with key residues in the AT1 receptor binding pocket.
-
Bioisosteric Replacements: Replacing the carboxylic acid with a bioisosteric group, such as a tetrazole, has been shown to significantly enhance AT1 receptor binding affinity.[5]
-
Substituents on the Indole Ring: The introduction of various substituents on the benzene portion of the indole nucleus can modulate the electronic and steric properties of the molecule, thereby influencing its pharmacological profile.
-
Large Substituents at C2 or other positions: The addition of a biphenyltetrazole moiety, a common feature in many commercial angiotensin II receptor blockers (ARBs), dramatically increases binding affinity. This suggests that for potent activity, the this compound core likely needs to be appropriately decorated with larger, lipophilic groups that can access additional binding pockets within the receptor.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the synthesis of this compound analogs and the assessment of their biological activity are provided below.
General Synthesis of this compound Analogs
A representative synthetic route to this compound analogs is outlined below. This procedure can be adapted to introduce various substituents on the indole ring.
Step 1: N-Ethylation of Indole-3-carboxylic Acid Ester
-
To a solution of ethyl indole-3-carboxylate in a suitable aprotic solvent (e.g., dimethylformamide, DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the indolide anion.
-
Add ethyl iodide (or another suitable ethylating agent) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight or until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-ethyl-1H-indole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 1-ethyl-1H-indole-3-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the reaction mixture to reflux and monitor the progress of the hydrolysis by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
The resulting precipitate is the desired this compound.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Angiotensin II Type 1 (AT1) Receptor Binding Assay
This radioligand binding assay is a standard method to determine the in vitro affinity of test compounds for the AT1 receptor.[1][6]
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the human AT1 receptor (e.g., rat liver membranes).
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known AT1 receptor antagonist (e.g., 10 µM Losartan).
-
Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail and Counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Reaction Mixture: To each well, add the assay buffer, the radioligand at a concentration close to its Kd value, and either the vehicle (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Initiation of Binding: Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The antihypertensive effects of this compound analogs are mediated through the blockade of the Angiotensin II Type 1 (AT1) receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating these compounds.
Caption: Angiotensin II (Ang II) AT1 Receptor Signaling Pathway Blockade.
Caption: Experimental Workflow for SAR Studies.
Conclusion
The structural framework of this compound presents a versatile platform for the development of novel AT1 receptor antagonists. The available data, primarily from related indole derivatives, underscores the importance of the N-alkyl substituent, the C3-carboxylic acid (or a bioisostere), and the strategic placement of larger, lipophilic moieties to achieve high-affinity binding to the AT1 receptor. The experimental protocols and pathway diagrams provided in this guide offer a robust foundation for researchers to synthesize, evaluate, and optimize new analogs in this chemical series. Further systematic exploration of substitutions on the this compound scaffold is warranted to delineate a more precise SAR and to identify lead candidates with superior antihypertensive properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Phenyl indole derivatives as AT1 antagonists with anti-hypertension activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
comparing the efficacy of different synthetic routes for 1-ethyl-1H-indole-3-carboxylic acid
For researchers and professionals in drug development and organic synthesis, the efficient production of substituted indoles is a critical endeavor. 1-ethyl-1H-indole-3-carboxylic acid is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of two primary synthetic routes to this target molecule: direct N-ethylation of indole-3-carboxylic acid and the Fischer indole synthesis followed by ester hydrolysis.
Comparison of Synthetic Routes
The selection of a synthetic route is often a balance between yield, reaction time, cost of starting materials, and overall complexity. Below is a summary of the key quantitative data for the two discussed routes.
| Parameter | Route A: N-Ethylation | Route B: Fischer Indole Synthesis & Hydrolysis |
| Overall Yield | ~75-85% | ~65-75% |
| Starting Materials | Indole-3-carboxylic acid, Ethyl iodide | N-ethyl-N-phenylhydrazine, Ethyl 4,4-diethoxybutanoate |
| Number of Steps | 1 | 2 |
| Reaction Time | 12-24 hours | 24-48 hours |
| Purification | Crystallization | Column chromatography, Crystallization |
| Key Reagents | Potassium hydroxide, THF | Polyphosphoric acid, Sodium hydroxide |
Synthetic Route A: N-Ethylation of Indole-3-carboxylic Acid
This route offers a straightforward approach starting from the readily available indole-3-carboxylic acid. The indole nitrogen is directly alkylated using an ethylating agent in the presence of a base.
Caption: Synthetic pathway for Route A: N-Ethylation.
Experimental Protocol:
-
Reaction Setup: To a solution of indole-3-carboxylic acid (1.0 eq) in tetrahydrofuran (THF), powdered potassium hydroxide (2.5 eq) is added. The mixture is stirred at room temperature for 30 minutes.
-
N-Ethylation: Ethyl iodide (1.5 eq) is added dropwise to the suspension. The reaction mixture is then stirred at room temperature for 12 hours.
-
Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 2 M HCl to a pH of approximately 3.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from an ethanol/water mixture to afford this compound as a white solid.[1]
Synthetic Route B: Fischer Indole Synthesis and Ester Hydrolysis
This classical approach involves the construction of the indole ring system from an N-ethyl-N-phenylhydrazine and a suitable ketoester precursor, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Caption: Synthetic pathway for Route B: Fischer Indole Synthesis.
Experimental Protocols:
Step 1: Fischer Indole Synthesis of Ethyl 1-ethyl-1H-indole-3-carboxylate
-
Reaction Setup: N-ethyl-N-phenylhydrazine hydrochloride (1.0 eq) and ethyl 4,4-diethoxybutanoate (1.1 eq) are added to polyphosphoric acid (PPA) at room temperature.
-
Cyclization: The mixture is heated to 80°C and stirred for 3-4 hours. The reaction is monitored by TLC for the disappearance of the starting materials.
-
Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice. The aqueous layer is extracted with ethyl acetate.
-
Isolation and Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield ethyl 1-ethyl-1H-indole-3-carboxylate.
Step 2: Hydrolysis of Ethyl 1-ethyl-1H-indole-3-carboxylate
-
Reaction Setup: Ethyl 1-ethyl-1H-indole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Hydrolysis: Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 4 hours.
-
Work-up: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is diluted with water and washed with diethyl ether. The aqueous layer is then acidified with 2 M HCl.
-
Isolation: The precipitated product is collected by filtration, washed with water, and dried to give this compound.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound.
-
Route A (N-Ethylation) is a more direct and higher-yielding approach, making it suitable for rapid synthesis when indole-3-carboxylic acid is readily available. The single-step nature and simpler purification process are significant advantages.
-
Route B (Fischer Indole Synthesis) offers a more classical and versatile approach to the indole core. While it involves two steps and may result in a slightly lower overall yield, it allows for greater flexibility in introducing substituents on the indole ring by starting with appropriately substituted phenylhydrazines.
The choice between these routes will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the importance of overall yield versus synthetic flexibility.
References
A Comparative Guide to Analytical Methods for the Quantification of 1-ethyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method's principles, potential advantages, and limitations are compared to assist in selecting the most suitable approach.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the most promising techniques for the quantification of 1-ethyl-1H-indole-3-carboxylic acid.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity using a liquid mobile phase and stationary phase, with detection by UV absorbance. | Separation based on polarity, followed by mass-based detection of precursor and product ions for high selectivity. | Separation of volatile compounds in the gas phase, followed by mass-based detection. Requires derivatization for non-volatile analytes. |
| Selectivity | Moderate. Relies on chromatographic separation to resolve the analyte from interferences. | High to Very High. MRM scans provide excellent specificity, minimizing matrix effects. | High. Mass spectrometry detection provides good selectivity, further enhanced by chromatographic separation. |
| Sensitivity | Moderate (typically µg/mL to high ng/mL range). | Very High (typically pg/mL to low ng/mL range). | High (typically pg/mL to ng/mL range), but dependent on derivatization efficiency. |
| Sample Throughput | High. Relatively short run times are possible with modern UHPLC systems. | High. Modern systems with rapid gradient elution allow for fast analyses. | Moderate to Low. Sample preparation, including derivatization, can be time-consuming. |
| Instrumentation Cost | Low to Moderate. | High. | Moderate. |
| Derivatization | Not typically required. | May be used to improve chromatographic retention and ionization efficiency. | Generally required to increase volatility and thermal stability. |
| Typical Application | Routine quality control, purity assessment, and quantification in less complex matrices. | Bioanalysis (plasma, urine), metabolite identification, and trace-level quantification in complex matrices. | Analysis of volatile and semi-volatile compounds. Can be used for metabolic profiling. |
Experimental Protocols
Detailed below are proposed experimental protocols for each of the discussed analytical techniques. These are starting points and will require optimization and validation for your specific application.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established procedures for other indole carboxylic acids and ethyl indole carboxylates.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or determined by UV scan of a standard)
Sample Preparation (Example for a simple matrix):
-
Dissolve a known weight of the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for bioanalytical applications.
Instrumentation:
-
UHPLC or HPLC system
-
Autosampler
-
Column oven
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (similar to HPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A rapid gradient can be developed based on the retention time from the HPLC method.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive (or Negative, to be optimized)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion > Product Ion: To be determined by infusing a standard solution of this compound. For example, for the protonated molecule [M+H]+, a characteristic fragment would be monitored.
-
Source Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Gas Flows (Nebulizer, Heater)
-
Sample Preparation (Example for plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make the analyte volatile.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or ion trap)
Derivatization:
-
Silylation is a common derivatization technique for carboxylic acids.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Evaporate the sample extract to complete dryness.
-
Add 50 µL of BSTFA and 50 µL of a solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injection Mode: Splitless
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan to identify the derivatized analyte's mass spectrum, followed by selected ion monitoring (SIM) for quantification.
Method Validation Workflow
A crucial step after method development is validation to ensure the method is suitable for its intended purpose. The validation should be performed according to ICH guidelines.
Caption: Workflow for analytical method development and validation.
General Experimental Workflow for Sample Analysis
The following diagram illustrates a typical workflow from sample receipt to data analysis.
Caption: A generalized workflow for sample analysis.
Disclaimer: The analytical methods described in this guide are proposed based on established principles for similar compounds and have not been experimentally validated for this compound. It is imperative that any method selected be thoroughly developed, optimized, and validated for its intended use in accordance with relevant regulatory guidelines.
A Side-by-Side Comparison of 1-Ethyl-1H-indole-3-carboxylic Acid and Commercially Available Auxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic auxin analogue, 1-ethyl-1H-indole-3-carboxylic acid, with widely used commercially available auxins. The information presented is based on available experimental data to assist researchers in evaluating its potential applications in plant biology and as a reference for the development of novel plant growth regulators.
Introduction to Auxins and this compound
Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation. The most common naturally occurring auxin is Indole-3-acetic acid (IAA).[1] Several synthetic compounds that mimic the activity of IAA have been developed and are used extensively in agriculture and research. These include Indole-3-butyric acid (IBA), α-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D).
This compound is a derivative of indole-3-carboxylic acid. While indole-3-acetic acid (IAA) is the most prevalent natural auxin, synthetic modifications to the indole ring and its side chain can significantly alter the molecule's activity, stability, and specificity. N-alkylation, such as the addition of an ethyl group at the N-1 position of the indole ring, can influence the compound's interaction with auxin receptors and its metabolic fate within the plant. At high concentrations, synthetic auxins, including derivatives of indole-3-carboxylic acid, are known to have herbicidal effects due to the overstimulation of auxin response pathways, leading to uncontrolled growth and ultimately, plant death.
Comparative Analysis of Auxin Activity
The following tables summarize the available quantitative data on the biological activity of this compound in comparison to commercially available auxins. It is important to note that direct comparative studies on the growth-promoting effects of this compound at optimal concentrations are limited in the available literature. The data for this compound is primarily from studies investigating its inhibitory or herbicidal properties at higher concentrations.
Table 1: Comparison of Auxin Activity in Root Elongation Assays
| Compound | Optimal Concentration for Root Elongation | Inhibitory Concentration (IC50) | Reference Plant Species |
| This compound | Data not available | >10 mg/L (showing significant inhibition) | Brassica napus (Rape) |
| Indole-3-acetic acid (IAA) | ~0.01 - 0.1 µM | ~0.1 - 1 µM | Arabidopsis thaliana |
| Indole-3-butyric acid (IBA) | ~1 - 10 µM | >10 µM | Arabidopsis thaliana |
| α-Naphthaleneacetic acid (NAA) | ~0.1 - 1 µM | ~1 - 10 µM | Arabidopsis thaliana |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | ~0.01 - 0.1 µM | ~0.1 - 1 µM | Arabidopsis thaliana |
Note: The data for this compound is inferred from studies on similar indole-3-carboxylic acid derivatives showing herbicidal activity. The optimal concentrations for commercial auxins can vary depending on the plant species and experimental conditions.
Table 2: Comparison of Auxin Activity in Callus Induction Assays
| Compound | Typical Concentration for Callus Induction | Co-culturing Cytokinin | Reference Plant Species |
| This compound | Data not available | Data not available | Data not available |
| Indole-3-acetic acid (IAA) | 1 - 10 mg/L | Kinetin or BAP | Nicotiana tabacum (Tobacco) |
| Indole-3-butyric acid (IBA) | 1 - 5 mg/L | BAP | Satureja khuzistanica |
| α-Naphthaleneacetic acid (NAA) | 0.1 - 4 mg/L | BAP or Kinetin | Nicotiana tabacum (Tobacco), Orthosiphon stamineus |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 0.5 - 5 mg/L | BAP | Capsicum frutescens, Dendrocalamus hamiltonii |
Note: The optimal concentration for callus induction is highly dependent on the plant species, explant type, and the concentration of cytokinin used in the culture medium.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of these compounds and the methods used to evaluate them, the following diagrams illustrate the canonical auxin signaling pathway and a general workflow for comparing auxin activity.
References
Safety Operating Guide
Navigating the Disposal of 1-ethyl-1H-indole-3-carboxylic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle 1-ethyl-1H-indole-3-carboxylic acid with appropriate safety measures to minimize exposure and associated risks.
Hazard Summary:
While a comprehensive toxicological profile for this compound is not fully established, data from aggregated sources indicate that the compound is an irritant.[1] It is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given these hazards, all chemical waste containing this compound should be treated as hazardous.
Personal Protective Equipment (PPE) and Engineering Controls:
To mitigate exposure risks, the following PPE and engineering controls are mandatory when handling this compound:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[2][3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams, such as acids or bases.[2][4]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[2]
-
-
Waste Containment:
-
Labeling:
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[2]
-
-
Waste Disposal and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[2]
-
Follow your institution's specific procedures for waste pickup requests.
-
Experimental Protocols for Waste Management
In the absence of specific published degradation or neutralization protocols for this compound, it is strongly advised not to attempt chemical treatment of the waste within the laboratory. Such procedures can be hazardous and may generate byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[2]
Disposal Decision Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
